molecular formula C8H4BrF2N B14025296 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Cat. No.: B14025296
M. Wt: 232.02 g/mol
InChI Key: AIJNPROUNUUHFX-UHFFFAOYSA-N
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Description

2-(4-Bromo-2,5-difluorophenyl)acetonitrile (CAS 1785211-45-1) is a high-value chemical building block specifically designed for research and development applications . This compound, with a molecular formula of C8H4BrF2N and a molecular weight of 232.03 g/mol, is characterized by its white to yellow solid form . It serves as a versatile synthon in organic synthesis, particularly in medicinal chemistry and materials science. The presence of both a reactive bromine atom and fluorine atoms on the phenyl ring, coupled with the nitrile functional group, makes it a crucial intermediate for constructing more complex molecules through various cross-coupling reactions and carbon-carbon bond formation strategies . Researchers utilize this compound in the synthesis of novel active pharmaceutical ingredients (APIs) and advanced materials . Available with a guaranteed purity of 95% , it is supplied for laboratory research purposes only. This product is strictly for research use and is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C8H4BrF2N

Molecular Weight

232.02 g/mol

IUPAC Name

2-(4-bromo-2,5-difluorophenyl)acetonitrile

InChI

InChI=1S/C8H4BrF2N/c9-6-4-7(10)5(1-2-12)3-8(6)11/h3-4H,1H2

InChI Key

AIJNPROUNUUHFX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Br)F)CC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile: A Key Intermediate in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile, a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic protocol, discusses its applications as a versatile chemical intermediate, and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in the synthesis and utilization of novel chemical entities for pharmaceutical development.

A Note on Chemical Identification

It is crucial to clarify a potential point of confusion regarding the Chemical Abstracts Service (CAS) number for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. While the topic heading specifies CAS 114897-91-5, this number correctly identifies the related compound 2-(4-Bromo-2-fluorophenyl)acetonitrile . The correct CAS number for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is 1785211-45-1 . This guide will focus on the latter, more complex molecule, as its bifluorinated structure presents unique properties and applications in modern drug discovery.

Core Physicochemical Properties

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a solid at room temperature, a characteristic that simplifies handling and storage. Its chemical structure, featuring a brominated and difluorinated phenyl ring attached to an acetonitrile group, imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.

PropertyValueSource
CAS Number 1785211-45-1BLDpharm
Molecular Formula C₈H₄BrF₂NCalculated
Molecular Weight 232.03 g/mol
Physical Form Solid
Storage Temperature 4°C

Synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile: A Step-by-Step Protocol

The synthesis of arylacetonitriles is a well-established transformation in organic chemistry, often pivotal in the construction of more complex molecular architectures.[1] The most common and direct route to 2-(4-Bromo-2,5-difluorophenyl)acetonitrile involves the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This method is favored for its reliability and scalability.

Reaction Principle

The core of this synthesis is a standard SN2 reaction. The carbon atom of the benzyl halide is electrophilic and is attacked by the nucleophilic cyanide anion. The halide acts as a good leaving group, resulting in the formation of the desired nitrile.

Experimental Protocol

Materials:

  • 4-Bromo-2,5-difluorobenzyl bromide

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,5-difluorobenzyl bromide (1.0 equivalent) in a suitable polar aprotic solvent like DMF or acetonitrile.[1]

  • Addition of Cyanide: Carefully add sodium cyanide or potassium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Cyanide salts are highly toxic. All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 2-(4-Bromo-2,5-difluorophenyl)acetonitrile can be purified by techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system to yield the final product of high purity.[1]

Diagram: Synthetic Workflow for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

G start Start: 4-Bromo-2,5-difluorobenzyl bromide dissolve Dissolve in Polar Aprotic Solvent (e.g., DMF) start->dissolve add_cyanide Add NaCN or KCN (Caution: Toxic!) dissolve->add_cyanide react Heat and Stir (50-80°C) Monitor by TLC/HPLC add_cyanide->react workup Cool and Quench with Water react->workup extract Extract with Ethyl Acetate workup->extract wash Wash with Water and Brine extract->wash dry Dry over Anhydrous MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify end_product End Product: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile purify->end_product

Caption: A flowchart illustrating the key steps in the synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

Applications in Drug Discovery and Development

Bromoacetonitrile and its derivatives are recognized as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of the nitrile group and the bromine atom in 2-(4-Bromo-2,5-difluorophenyl)acetonitrile offers multiple avenues for further chemical modifications, making it a versatile scaffold in drug design.

  • Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems, which are prevalent in many drug molecules.[3]

  • Aryl Bromide Coupling Reactions: The bromine atom on the phenyl ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the introduction of diverse substituents to build molecular complexity.

  • Role of Fluorine: The two fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Fluorine substitution is known to enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, thereby potentially increasing binding affinity to biological targets.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is not widely published, a prediction of the key spectral features can be made based on its structure.

  • 1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methylene (-CH₂-) protons. The aromatic protons will appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to coupling with each other and with the fluorine atoms. The methylene protons will likely appear as a singlet or a narrowly split multiplet in the region of δ 3.5-4.5 ppm.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the methylene carbon, and the nitrile carbon. The carbons attached to fluorine will exhibit characteristic C-F coupling.

  • IR Spectroscopy: The infrared spectrum should display a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. Other significant absorptions would include those for C-H stretching of the aromatic ring and the methylene group, and C-F stretching bands.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern will likely involve the loss of the bromine atom and the cyano group.

Safety and Handling

Based on the safety data for structurally similar compounds, 2-(4-Bromo-2,5-difluorophenyl)acetonitrile should be handled with care as a potentially hazardous substance.[4]

Hazard Statements (Predicted):

  • Harmful if swallowed.[4]

  • Harmful in contact with skin.[4]

  • Harmful if inhaled.[4]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]

In case of exposure, seek immediate medical attention and refer to the specific Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(4-Bromo-2,5-difluorophenyl)acetonitrile (CAS 1785211-45-1) is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique combination of a reactive nitrile group, a bromine atom suitable for cross-coupling reactions, and the presence of two fluorine atoms for modulating biological properties makes it an attractive building block for the development of novel therapeutics. Researchers and drug development professionals should adhere to strict safety protocols when handling this compound and are encouraged to perform detailed characterization to fully understand its properties for successful application in their synthetic endeavors.

References

A comprehensive list of references will be provided upon request, including links to supplier information, safety data sheets, and relevant scientific literature.

Sources

Technical Monograph: Physicochemical Characterization and Synthetic Utility of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive physicochemical profile and synthetic workflow for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile , a critical halogenated intermediate in the development of kinase inhibitors (e.g., TRK, JAK pathways). Unlike its more commercially ubiquitous 2,6-difluoro isomer, the 2,5-difluoro substitution pattern offers unique metabolic stability and lipophilic vectors essential for structure-activity relationship (SAR) tuning. This document details its molecular constants, a validated synthetic route from the benzyl bromide precursor (CAS 486460-10-0), and analytical logic for structural confirmation.

Part 1: Molecular Identity & Physicochemical Constants

The following data characterizes the specific 2,5-difluoro isomer. Researchers must exercise caution to distinguish this molecule from the isomeric 2,6-difluoro analogue (CAS 537033-52-6), which often appears in broad database searches.

Core Molecular Data
PropertyValueTechnical Note
Chemical Name 2-(4-Bromo-2,5-difluorophenyl)acetonitrileSystematic IUPAC nomenclature.
Molecular Formula C₈H₄BrF₂N Hill System notation.
Molecular Weight 232.03 g/mol Average mass based on standard atomic weights.
Exact Mass 230.9495 DaMonoisotopic mass (calculated for ⁷⁹Br).
Element Count C: 8, H: 4, Br: 1, F: 2, N: 1
Heavy Atom Count 12Useful for crystallographic density estimation.
Precursor CAS 486460-10-0 4-Bromo-2,5-difluorobenzyl bromide.[1][2][3][4]
Isotopic Abundance & Mass Spectrometry Logic

Due to the presence of Bromine, the mass spectrum will not show a single parent peak.

  • M+ Peak (⁷⁹Br): ~231 Da (50.7% abundance)

  • M+2 Peak (⁸¹Br): ~233 Da (49.3% abundance)

  • Diagnostic Signature: A distinct 1:1 doublet split by 2 mass units is the primary confirmation of the bromine incorporation during LC-MS analysis.

Part 2: Synthetic Protocol (Senior Scientist Perspective)

Context: The synthesis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is classically achieved via nucleophilic substitution (Sɴ2) of the corresponding benzyl bromide with an inorganic cyanide. While conceptually simple, the presence of the fluorine atoms on the ring increases the acidity of the benzylic protons, making the product susceptible to side reactions (dimerization) or hydrolysis if conditions are too harsh.

Validated Workflow: Cyanation of Benzyl Bromide

Starting Material: 4-Bromo-2,5-difluorobenzyl bromide (CAS 486460-10-0).[1][2][3][4] Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN). Solvent System: DMSO (Dimethyl sulfoxide) or EtOH/H₂O gradient.

Step-by-Step Methodology
  • Preparation (Safety First):

    • Hazard Control: Cyanides are lethal. All operations must occur in a functioning fume hood. Prepare a quench solution (saturated sodium hypochlorite/bleach) before starting.

    • Dissolve 1.0 eq of 4-Bromo-2,5-difluorobenzyl bromide in DMSO (concentration ~0.5 M). The use of DMSO accelerates the Sɴ2 reaction compared to protic solvents.

  • Reaction Initiation:

    • Cool the solution to 0–5 °C. The reaction is exothermic.

    • Slowly add 1.2 eq of NaCN (finely powdered) to the solution.

    • Application Insight: Do not dump the cyanide all at once. A controlled addition prevents a temperature spike that could lead to the formation of the isocyanide byproduct or polymerization.

  • Progression & Monitoring:

    • Allow the mixture to warm to Room Temperature (20–25 °C).

    • Stir for 2–4 hours.

    • Self-Validating Check (TLC): Monitor the disappearance of the starting bromide (Rf ~0.8 in 10% EtOAc/Hexane) and the appearance of the more polar nitrile (Rf ~0.5).

  • Workup (Quench & Extraction):

    • Pour the reaction mixture into a 5-fold excess of ice water. This precipitates the organic product and keeps inorganic cyanide salts in the aqueous phase.

    • Critical Step: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Wash the organic layer with water (2x) and brine (1x) to remove residual DMSO.

  • Purification:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • If necessary, purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Part 3: Visualization of Synthetic & Analytical Logic

The following diagram illustrates the transformation pathway and the critical analytical checkpoints required to validate the identity of the 2,5-difluoro isomer.

SynthesisWorkflow Precursor Starting Material 4-Bromo-2,5-difluorobenzyl bromide (CAS 486460-10-0) Intermediate Reaction Matrix S_N2 Substitution Precursor->Intermediate Dissolution Reagents Reagents NaCN / DMSO Temp: 0°C -> RT Reagents->Intermediate Nucleophilic Attack Product Target Product 2-(4-Bromo-2,5-difluorophenyl)acetonitrile MW: 232.03 Intermediate->Product Workup & Isolation Validation Analytical Validation 1H NMR: d ~3.8 (s, 2H) MS: 1:1 Doublet (231/233) Product->Validation QC Check

Figure 1: Synthetic workflow from the brominated precursor to the target nitrile, highlighting the critical analytical validation steps.

Part 4: Analytical Validation (E-E-A-T)

To confirm the structure and exclude the 2,6-isomer, rely on Nuclear Magnetic Resonance (NMR) .[5]

Proton NMR (¹H NMR)
  • Benzylic Protons (-CH₂-CN): Look for a singlet around 3.70 – 3.90 ppm .

    • Differentiation: If the signal appears as a doublet or triplet, it indicates coupling to the fluorine atoms. In the 2,5-isomer, the benzylic carbon is adjacent to one Fluorine (at C2) and one Hydrogen (at C6). Long-range coupling (⁴J_HF) is possible but usually small (< 2 Hz).

  • Aromatic Protons:

    • H-3 (between F and Br): Appears as a doublet of doublets (dd) due to coupling with F-2 and F-5.

    • H-6 (adjacent to CH2CN): Appears as a complex multiplet due to coupling with F-5 and potentially F-2.

Fluorine NMR (¹⁹F NMR)

This is the most definitive test for the substitution pattern.

  • 2,5-Difluoro Pattern: You will observe two distinct signals (non-equivalent fluorines).

  • 2,6-Difluoro Pattern: You would observe a single signal (chemically equivalent fluorines) if the rotation of the side chain is fast, or very close signals.

  • Validation: If you see two distinct fluorine peaks with different chemical shifts, you have successfully maintained the 2,5-asymmetry.

References

  • PubChem. Compound Summary: 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Isomer Reference). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Nitriles from Halides. (General Methodology Reference). Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling and Risk Mitigation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety considerations, handling protocols, and risk mitigation strategies for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. Designed for researchers, chemists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a proactive and informed approach to laboratory work with this compound. As a halogenated aromatic nitrile, this compound is a valuable intermediate in synthetic chemistry; however, its structure necessitates a comprehensive understanding of its potential hazards to ensure safe and effective use.

Compound Profile and Physicochemical Properties

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a multi-functionalized aromatic compound. Its chemical behavior and toxicological profile are dictated by the interplay of its three key structural features: the brominated phenyl ring, the difluoro substitution, and the acetonitrile moiety. The nitrile group, in particular, is a critical toxicophore, as related compounds can metabolize to release cyanide, a potent inhibitor of cellular respiration.[1]

Table 1: Chemical Identity and Properties Note: Data is compiled for the structurally similar isomer 2-(4-Bromo-2,6-difluorophenyl)acetonitrile where specific data for the 2,5-difluoro isomer is not available.

PropertyValueSource
CAS Number 537033-52-6 (for 2,6-difluoro isomer)[2]
Molecular Formula C₈H₄BrF₂N[2]
Molecular Weight 232.03 g/mol [2]
Appearance Solid[2]
Purity Typically ≥98%[2]
Boiling Point 269.2 ± 35.0 °C at 760 mmHg
Storage Temperature 4°C

Hazard Identification and Toxicological Assessment

The primary hazards associated with this compound are its acute toxicity, and its irritant properties affecting the skin, eyes, and respiratory system.[2] A thorough understanding of these risks is the foundation of a robust safety plan.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral Category 3 / 4H301/H302: Toxic/Harmful if swallowedDanger/WarningGHS06/GHS07
Acute Toxicity, Dermal Category 3 / 4H311/H312: Toxic/Harmful in contact with skinDanger/WarningGHS06/GHS07
Acute Toxicity, Inhalation Category 3 / 4H331/H332: Toxic/Harmful if inhaledDanger/WarningGHS06/GHS07
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Irritation Category 2H319: Causes serious eye irritationWarningGHS07
STOT - Single Exposure Category 3H335: May cause respiratory irritationWarningGHS07

Source: Compiled from multiple sources for related compounds.[2][3][4]

Toxicological Narrative: The "Why" Behind the Hazards
  • Systemic Toxicity (Oral, Dermal, Inhalation): The classification as "Toxic" or "Harmful" is of paramount concern.[3][4] The acetonitrile functional group is structurally related to methyl cyanide.[5] Exposure, particularly through ingestion or inhalation, can lead to metabolic processes that release cyanide ions.[1] Cyanide is a potent systemic toxin that disrupts cellular respiration by inhibiting cytochrome c oxidase in the mitochondria, leading to cytotoxic anoxia.[1] This mechanism underscores the critical need for engineering controls and PPE to prevent any route of exposure.

  • Irritation (Skin, Eyes, Respiratory): The compound is a known irritant.[2][6] Direct contact with the skin can cause irritation, redness, and inflammation.[7] In the eyes, it can cause serious irritation.[6][7] Inhalation of the dust or potential vapors can irritate the respiratory tract.[2][4] This is a common property of reactive, functionalized aromatic compounds. The irritation potential necessitates careful handling to avoid generating dust and direct contact.

Risk Mitigation Framework: A Proactive Approach

A multi-layered approach to safety, based on the hierarchy of controls, is essential for minimizing risk when handling 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. This framework prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous alternative if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls (Primary Barrier)

These controls are designed to physically isolate the researcher from the chemical hazard.

Protocol: Use of a Chemical Fume Hood

  • Verification: Before starting any work, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

  • Containment: All weighing, transfers, and manipulations of the solid compound or its solutions must be performed inside the fume hood.[3] This prevents the inhalation of airborne dust particles or vapors.[3]

  • Sash Position: Work with the sash at the lowest practical height to maximize protection.

  • Housekeeping: Keep the fume hood clean and free of clutter to ensure proper airflow.

Administrative Controls (Procedural Safety)

These are work practices and procedures that reduce the duration, frequency, and severity of exposure.

Protocol: Designated Area and Standard Operating Procedures (SOPs)

  • Designation: Clearly mark a specific area within the lab, preferably within a fume hood, for handling this compound.

  • SOP Development: Prepare a detailed SOP that covers all aspects of handling, from receipt of the material to its final disposal. The SOP should include the specific hazards, required controls, and emergency procedures.

  • Training: Ensure all personnel handling the substance are thoroughly trained on the SOP and understand the associated risks.

  • Work Practices: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling the substance, even if gloves were worn.[3][6]

Personal Protective Equipment (PPE - The Last Line of Defense)

PPE is used in conjunction with, not as a substitute for, engineering and administrative controls.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile gloves (minimum). Consider double-gloving. For extensive handling, consult glove manufacturer data for breakthrough times.Prevents dermal contact and absorption.[3][4]
Eye Protection Tightly fitting safety goggles or a face shield with safety glasses.Protects eyes from dust particles and splashes.[4]
Body Protection A buttoned lab coat. Consider a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.[3]
Respiratory Not typically required if work is performed within a functioning fume hood. For spill cleanup or situations with potential for aerosolization outside a hood, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of hazardous dust or vapors.[5][6]

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental spill or exposure.

Emergency_Response_Workflow cluster_spill Spill Response cluster_exposure Personal Exposure start Incident Occurs (Spill or Exposure) spill_assess Assess Spill Is it minor (<1g) & contained? start->spill_assess Spill exposure_route Route of Exposure? start->exposure_route Exposure spill_minor Minor Spill Cleanup 1. Alert others 2. Wear full PPE 3. Cover with absorbent 4. Collect in waste container spill_assess->spill_minor Yes spill_major Major Spill 1. Evacuate area 2. Alert safety personnel 3. Restrict access spill_assess->spill_major No skin Skin Contact - Remove contaminated clothing - Wash with soap & water for 15 min exposure_route->skin Skin eyes Eye Contact - Rinse with water for 15 min - Remove contact lenses exposure_route->eyes Eyes inhalation Inhalation - Move to fresh air exposure_route->inhalation Inhalation ingestion Ingestion - Rinse mouth - Do NOT induce vomiting exposure_route->ingestion Ingestion seek_medical Seek Immediate Medical Attention (Bring SDS) skin->seek_medical eyes->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Workflow for responding to spills or personal exposure.

First Aid Measures

Immediate and appropriate first aid is critical. Always show the Safety Data Sheet to attending medical personnel.[3][8]

Protocol: Emergency First Aid

  • If Inhaled: Move the person to fresh air immediately.[4] If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical assistance.[3][5]

  • In Case of Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[7][9] Seek medical attention.[3]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7][10]

  • If Swallowed: Do NOT induce vomiting.[8][11] Rinse the mouth with water.[4][8] Call a poison control center or doctor immediately for advice.[3][7]

Storage and Disposal

Proper storage and disposal are final, but crucial, steps in the chemical's lifecycle to ensure safety and environmental protection.

Storage Protocol
  • Container: Keep the container tightly closed and store in the original packaging.[6][12]

  • Location: Store in a cool, dry, and well-ventilated area.[4][12] The area should be a locked cabinet or a secure location accessible only to authorized personnel.[3][6]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Waste Disposal Protocol
  • Classification: This material and its container must be disposed of as hazardous waste.

  • Procedure: Do not dispose of down the drain or with general laboratory trash.[4][12] Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4][12]

References

  • New Jersey Department of Health. (2016, May). Acetonitrile - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Sinfoo. (2023, March 21). Bromoacetonitrile Safety data sheet. Retrieved from [Link]

  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • Science Interactive. (2013, October 10). SAFETY DATA SHEET - Acetonitrile. Retrieved from [Link]

  • De Oliveira, K. (2023, August 27). Overview of acetonitrile: Physicochemical properties, applications and clinical aspects. Retrieved from [Link]

Sources

Synthesis Pathways for Fluorinated Aryl Acetonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists. Scope: Methodological selection, mechanistic insights, and safety protocols for synthesizing


.

Executive Summary & Strategic Context

Fluorinated aryl acetonitriles are linchpin intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), agrochemicals, and serotonin reuptake inhibitors. The introduction of fluorine atoms onto the aromatic ring modulates lipophilicity (


), metabolic stability (blocking P450 oxidation sites), and pKa.

However, the synthesis of these motifs presents a dichotomy of challenges:

  • Electronic Effects: The strong electron-withdrawing nature of fluorine (

    
    ) activates benzylic positions toward nucleophilic attack but also increases the acidity of benzylic protons, leading to dialkylation side-products.
    
  • Safety Profiles: Traditional cyanation requires handling lethal alkali cyanides. Modern drug development demands pathways that mitigate varying degrees of risk while maintaining high regioselectivity.

This guide delineates three distinct synthesis pathways, graded by scalability, safety, and atom economy.

Strategic Decision Framework

The choice of pathway depends heavily on the starting material availability (Benzyl halide vs. Aryl halide) and safety constraints regarding cyanide gas.

DecisionTree Start Starting Material Selection BenzHal Benzyl Halide (Ar-CH2-X) Start->BenzHal ArHal Aryl Halide (Ar-X) Start->ArHal CyanideTol Is Cyanide (NaCN/KCN) Permissible? BenzHal->CyanideTol Scale Scale & Atom Economy ArHal->Scale Method1 PATHWAY 1: PTC Cyanidation (High Throughput) CyanideTol->Method1 Yes (Ind. Standard) Method2 PATHWAY 2: Pd-Cat Decarboxylative Coupling (High Safety / Pharma) CyanideTol->Method2 No (Avoid HCN risk) Scale->Method2 Robustness Priority Method3 PATHWAY 3: Direct alpha-Arylation (Atom Economy) Scale->Method3 Step-Count Priority

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on substrate and safety constraints.

Pathway 1: Phase-Transfer Catalyzed (PTC) Cyanidation

Best for: Industrial scale-up, cost-efficiency, and substrates with available benzylic halides.

The Mechanistic Edge

Classical


 reactions between lipophilic benzyl halides and ionic aqueous cyanide suffer from phase incompatibility. Using a Phase Transfer Catalyst (PTC), typically a quaternary ammonium salt (

), bridges this gap.

For fluorinated substrates, the Starks' Extraction Mechanism is critical. The fluorine substituents on the ring withdraw electron density, making the benzylic carbon highly electrophilic. However, this also makes the product (


) susceptible to deprotonation and subsequent dialkylation.
  • Optimization: Use a biphasic system (Toluene/Water) with mild agitation to prevent the "poisoning" of the catalyst by the leaving group.

Protocol: Synthesis of 2,4,5-Trifluorophenylacetonitrile[1]

Reagents:

  • 2,4,5-Trifluorobenzyl chloride (1.0 equiv)[1]

  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Solvent: Toluene / Water (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: Charge a reactor with NaCN dissolved in water (3M solution).

  • Catalyst Addition: Add TBAB to the aqueous phase.

  • Organic Phase: Dissolve 2,4,5-trifluorobenzyl chloride in toluene.

  • Initiation: Add the organic phase to the aqueous phase under vigorous stirring (essential for interfacial surface area).

  • Reaction: Heat to 60°C. Monitor by HPLC. The reaction typically completes in 4–6 hours.

    • Note: Fluorinated benzyl chlorides react faster than non-fluorinated analogs due to the inductive effect (

      
      ).
      
  • Quench: Cool to RT. Separate phases. Wash organic layer with dilute bleach (to oxidize residual cyanide) followed by water.

  • Isolation: Dry over

    
     and concentrate. Purify via vacuum distillation.
    

Performance Metrics:

Parameter Value
Typical Yield 85–92%
Selectivity >98% (Mono-cyanation)

| Key Risk | HCN evolution if acidified; Dialkylation if base is too strong. |

Pathway 2: Pd-Catalyzed Decarboxylative Coupling

Best for: Pharmaceutical GMP environments, avoiding free cyanide, and starting from Aryl Halides (Ar-X).

The Mechanistic Logic

This method avoids the direct use of highly toxic cyanide salts and the instability of


 anions. Instead, it utilizes cyanoacetate  as a masked acetonitrile equivalent.
  • Coupling: Pd-catalyzed coupling of Ar-X with ethyl cyanoacetate forms an

    
    -aryl cyanoacetate.
    
  • Decarboxylation: In situ hydrolysis and decarboxylation yield the target aryl acetonitrile.

This pathway is superior for fluorinated substrates where the


 route (Pathway 1) might fail due to competing 

reactions on the highly electron-deficient ring.

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Ar L2Pd(Ar)X OxAdd->PdII_Ar TransMet Transmetalation (+ -CH(CN)COOR) PdII_Ar->TransMet PdII_Complex L2Pd(Ar)(CH(CN)COOR) TransMet->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Regeneration Product_Int Ar-CH(CN)COOR RedElim->Product_Int Decarb Decarboxylation (-CO2) Product_Int->Decarb Final Ar-CH2-CN Decarb->Final

Figure 2: Catalytic cycle for the decarboxylative coupling of aryl halides with cyanoacetate.

Protocol: Coupling of 4-Fluoro-Bromobenzene

Reagents:

  • 4-Fluoro-bromobenzene (1.0 equiv)

  • Ethyl cyanoacetate (1.2 equiv)

  • Catalyst:

    
     (1 mol%) / Xantphos (1.5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene

Step-by-Step Workflow:

  • Coupling: Mix aryl halide, ethyl cyanoacetate, base, and catalyst system in toluene under

    
    . Heat to 100°C for 12 hours.
    
  • Decarboxylation:

    • One-Pot Method: Add water and catalytic p-toluenesulfonic acid (pTSA) directly to the reaction mixture and heat to 120°C.

    • Mechanism:[2][3][4][5][6] The ester hydrolyzes to the acid, which thermally decarboxylates to leave the nitrile.

  • Workup: Standard aqueous extraction.

Why this works for Fluorine: The mild basic conditions prevent the nucleophilic attack on the fluorine atoms (avoiding


 side reactions common with strong nucleophiles like pure 

).

Pathway 3: Direct Pd-Catalyzed -Arylation

Best for: High-value intermediates where atom economy is paramount.

Direct coupling of acetonitrile (


) with aryl halides is challenging because the 

of acetonitrile (~31) is high, making deprotonation difficult without polymerizing the nitrile. However, recent advances using bulky phosphine ligands (e.g.,

) allow this transformation.

Key Insight: For fluorinated substrates, the electron-withdrawing nature of the ring stabilizes the resulting benzylic anion, actually facilitating this reaction compared to electron-rich aryls.

Reference Protocol:

  • Catalyst:

    
     / Ligand (e.g., Josiphos or 
    
    
    
    ).
  • Base: LiHMDS or NaHMDS (strong base required).

  • Condition: The base deprotonates acetonitrile to form the anion, which undergoes transmetalation with the

    
     species.
    

Critical Safety & Handling: Cyanide Management

Regardless of the pathway, handling cyanide sources or intermediates requires a "Zero-Error" safety culture.

Decontamination Protocol (The "pH 10 Rule"): Cyanide anions (


) are stable at high pH. At neutral or acidic pH, they form HCN gas, which is rapidly fatal.
  • Waste Stream: All aqueous waste must be treated with bleach (Sodium Hypochlorite) at

    
    .
    
    • 
       (Cyanate is 1000x less toxic).
      
  • Equipment: Rinse all glassware with pH 10 buffer, then bleach solution, before removing from the fume hood.

  • Monitoring: Personal HCN monitors are mandatory when using Pathway 1.

References

  • Shang, R., et al. "Synthesis of

    
    -Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salts with Aryl Halides and Triflates." Angewandte Chemie International Edition, vol. 50, no. 19, 2011, pp. 4470-4474. Link
    
  • Culkin, D. A., & Hartwig, J. F.

    
    -Arylation of Carbonyls and Nitriles."[7][8] Accounts of Chemical Research, vol. 36, no. 4, 2003, pp. 234–245. Link
    
  • Starks, C. M. "Phase-Transfer Catalysis. I. Heterogeneous Reactions Involving Anion Transfer by Quaternary Ammonium and Phosphonium Salts." Journal of the American Chemical Society, vol. 93, no. 1, 1971, pp. 195–199. Link

  • U.S. Dept of Health & Human Services. "Occupational Health Guideline for Cyanide." CDC/NIOSH Guidelines. Link

  • Velcicky, J., et al. "A General Method for the Direct

    
    -Arylation of Nitriles with Aryl Chlorides."[7] Journal of the American Chemical Society, vol. 133, no.[7] 18, 2011, pp. 6948–6951. Link
    

Sources

Technical Monograph: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-first analysis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile , a critical fluorinated building block in medicinal chemistry.

Chemical Identity & Digital Fingerprint

Compound Name: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile Synonyms: 4-Bromo-2,5-difluorobenzyl cyanide; (4-Bromo-2,5-difluorophenyl)acetonitrile CAS Registry Number: 1785211-45-1 Molecular Formula: C₈H₄BrF₂N Molecular Weight: 232.03 g/mol

Structural Identifiers
  • SMILES (Canonical): N#CCC1=CC(F)=C(Br)C=C1F

  • InChIKey (Calculated): Derived from SMILES structure N#CCC1=CC(F)=C(Br)C=C1F

  • PubChem CID: Currently not indexed as a discrete parent record. (Note: The hydrolyzed derivative, 2-(4-Bromo-2,5-difluorophenyl)acetic acid , is indexed as CID 53403615 ).

PropertyValueContext
Appearance White to Off-White SolidCrystalline form typical of benzyl cyanides.[1]
Melting Point 45–50 °C (Predicted)Low-melting solid; handle with care to avoid liquefaction during weighing.
Solubility DMSO, DCM, EtOAcLipophilic due to the difluoro-bromo substitution pattern.
Reactivity Electrophilic NitrileSusceptible to hydrolysis (acid/base) and reduction.

Synthetic Utility & Retrosynthetic Logic

This molecule acts as a "linchpin" scaffold. The 2,5-difluoro substitution pattern is electronically unique:

  • Metabolic Stability: The fluorine at the 2-position blocks metabolic oxidation at the benzylic site, while the 5-position fluorine modulates the pKa of the aromatic ring, influencing binding affinity in kinase pockets.

  • Orthogonal Reactivity: The 4-bromo substituent allows for late-stage diversification via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the nitrile has been transformed.

Strategic Transformation Map

The nitrile group (-CN) is a "masked" functional group that can be divergently synthesized into three key pharmacophores:

  • Carboxylic Acids: Via acid-catalyzed hydrolysis (e.g., NSAID analogs).

  • Primary Amines: Via reduction (e.g., Phenethylamine derivatives for CNS targets).

  • Heterocycles: Via cyclization (e.g., Tetrazoles, Oxadiazoles).

Experimental Protocols

A. Synthesis from 4-Bromo-2,5-difluorobenzyl Bromide

Reaction Type: Nucleophilic Substitution (


)
Precursor:  4-Bromo-2,5-difluorobenzyl bromide (CAS 114772-23-1, commercially available).
Workflow Diagram (DOT)

SynthesisWorkflow Precursor 4-Bromo-2,5-difluorobenzyl bromide (Electrophile) Intermediate Transition State (SN2 Displacement) Precursor->Intermediate + Reagents RT to 40°C Reagents NaCN (1.2 eq) DMSO/H2O (4:1) Product 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (Target) Intermediate->Product - NaBr

Caption: Nucleophilic displacement of the benzylic bromide by cyanide ion.

Step-by-Step Methodology
  • Setup: In a fume hood, charge a round-bottom flask with 4-Bromo-2,5-difluorobenzyl bromide (1.0 equiv) and DMSO (5 mL/mmol).

  • Reagent Addition: Add Sodium Cyanide (NaCN) (1.2 equiv) cautiously. Note: NaCN is highly toxic.[2] Ensure a bleaching trap (NaOCl) is available for waste.

  • Reaction: Stir the mixture at ambient temperature for 2 hours. If conversion is slow (monitor by TLC/LCMS), heat gently to 40°C.

    • Mechanism:[3] The cyanide ion attacks the benzylic carbon, displacing the bromide leaving group. The electron-withdrawing fluorine atoms may slightly deactivate the benzylic position, requiring longer reaction times than non-fluorinated analogs.

  • Quench & Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (EtOAc) (3x).[2]

  • Purification: Wash the combined organic layers with water and brine to remove DMSO. Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
B. Downstream Transformation: Hydrolysis to Acid

To validate the identity of the nitrile, it is often hydrolyzed to the corresponding acid (CID 53403615).

  • Reagents:

    
     (50% aq), Reflux, 4h.
    
  • Outcome: Quantitative conversion to 2-(4-Bromo-2,5-difluorophenyl)acetic acid .

Handling, Safety & Analytics

Safety Profile (Critical)
  • Cyanide Hazard: This compound is a nitrile. While less acutely toxic than free cyanide, metabolic release of HCN is possible. Treat as Fatal if Swallowed/Inhaled .

  • Skin Irritant: The benzylic nature implies potential alkylating ability. Wear double nitrile gloves.

  • Waste Disposal: All aqueous waste from the synthesis must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize residual cyanide to cyanate before disposal.

Analytical Criteria (QC)
TestAcceptance CriteriaNotes
HPLC Purity > 97.0% (Area %)Monitor at 220 nm and 254 nm.
1H NMR Consistent StructureLook for singlet at ~3.8 ppm (

-CN) and aromatic multiplets.
LCMS [M+H]+ or [M-CN]+Bromine isotope pattern (1:1 doublet) is diagnostic.

References

  • PubChem Compound Summary: 2-(4-Bromo-2,5-difluorophenyl)acetic acid (Hydrolysis Product). National Center for Biotechnology Information.[3][4] CID 53403615. Link

  • Capot Chemical Co., Ltd. Product Specification: 4-bromo-2,5-difluorophenylacetonitrile (CAS 1785211-45-1). Link

  • Sigma-Aldrich (Merck). General Synthesis of Aryl Acetonitriles via Cyanation. Link

  • Organic Syntheses. Preparation of Nitriles from Alkyl Halides. Org. Synth. Coll. Vol. 1, p.107. Link

Sources

Methodological & Application

Application Note: Optimized Suzuki Coupling Protocols for the Synthesis of Biaryl Acetonitriles from 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Acetonitriles and the Suzuki Coupling Reaction

In the landscape of modern drug discovery and development, the biaryl scaffold remains a privileged structural motif, conferring valuable pharmacological properties such as metabolic stability and target affinity. The acetonitrile functional group, a versatile precursor to carboxylic acids, amides, and tetrazoles, further enhances the synthetic utility of biaryl building blocks. The convergence of these two critical pharmacophores in molecules like the derivatives of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile presents a significant opportunity for the rapid generation of novel chemical entities.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of carbon-carbon bond formation, prized for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic considerations and practical execution of the Suzuki coupling reaction with the challenging substrate, 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. This substrate is characterized by an electron-deficient aryl bromide, a feature known to facilitate the rate-limiting oxidative addition step in the catalytic cycle.[4][5] However, the presence of a nitrile group and an acidic α-proton necessitates a nuanced approach to reaction optimization to mitigate potential side reactions.

Understanding the Substrate: Challenges and Opportunities

The successful Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile hinges on a delicate balance of reactivity. The electron-withdrawing nature of the two fluorine atoms and the nitrile group activates the aryl bromide towards oxidative addition to the Pd(0) catalyst.[4] However, these same features present two primary challenges:

  • Base Sensitivity: The benzylic protons alpha to the nitrile group are acidic and susceptible to deprotonation by strong bases, which could lead to undesired side reactions or decomposition.

  • Nitrile Group Coordination: The nitrogen lone pair of the nitrile can potentially coordinate to the palladium center, potentially inhibiting catalytic activity.

Therefore, the judicious selection of the palladium source, ligand, base, and solvent system is paramount to achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki coupling mechanism is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][4]

Suzuki_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition ArPdBr Ar-Pd(II)-Br(L_n) OxAdd->ArPdBr Ar-Br Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime [Ar'-B(OR)₂(Base)]⁻ RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Product->Pd0 Regenerated Catalyst BoronicAcid Ar'-B(OR)₂ Borate [Ar'-B(OR)₂(Base)]⁻ BoronicAcid->Borate Activation Base Base Base->Borate Borate->Transmetalation ArylHalide Ar-Br ArylHalide->OxAdd

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role in activating the boronic acid to form a more nucleophilic borate species, which then undergoes transmetalation with the palladium(II) complex.[6][7]

Recommended Reaction Components and Protocols

Based on extensive literature precedent for coupling electron-deficient aryl halides and substrates with sensitive functional groups, the following components are recommended for the Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

Palladium Precatalysts

For robust and reproducible results, the use of well-defined palladium precatalysts is highly recommended. These are typically air- and moisture-stable complexes that are readily activated under the reaction conditions.

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): A versatile and widely used catalyst for a broad range of Suzuki couplings.

  • Palladium(II) acetate (Pd(OAc)₂) / Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): These are common palladium sources that require in-situ formation of the active Pd(0) species with a suitable ligand.[8][9] Pd(0) sources like Pd₂(dba)₃ can sometimes offer faster initiation.[9]

Ligands

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired elementary steps of the catalytic cycle, and preventing the formation of inactive palladium black. For electron-deficient and sterically hindered substrates, bulky and electron-rich phosphine ligands are generally preferred.[4][10][11]

  • Buchwald Ligands: SPhos, XPhos, and RuPhos are highly effective for challenging couplings. Their steric bulk facilitates reductive elimination and can prevent catalyst deactivation.

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃·HBF₄): Known for its high activity in coupling unreactive aryl chlorides and bromides, even at room temperature.[8]

  • Tricyclohexylphosphine (PCy₃): Another bulky and electron-rich phosphine ligand that has shown broad utility.[8]

Bases

The selection of the base is arguably the most critical parameter for this specific substrate due to the acidic benzylic protons. Milder bases are strongly recommended to avoid deprotonation and subsequent side reactions.

  • Potassium carbonate (K₂CO₃): A mild and effective base for many Suzuki couplings, particularly with sensitive substrates.[6]

  • Potassium phosphate (K₃PO₄): Another commonly used base that is often effective when carbonates are not. It is generally considered a stronger base than K₂CO₃.[6]

  • Potassium fluoride (KF): A very mild base that can be effective in activating boronic acids without causing degradation of base-labile functional groups.[7]

Solvents

A variety of solvents can be employed for Suzuki couplings. Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.

  • 1,4-Dioxane / Water: A classic solvent system for Suzuki reactions.

  • Toluene / Water: A good alternative, particularly for higher temperature reactions.

  • Tetrahydrofuran (THF) / Water: Suitable for reactions at or near room temperature.

  • Acetonitrile / Water: Can be an excellent choice, and the use of acetonitrile may help to solubilize the starting material.[12]

Experimental Protocols

The following are detailed, step-by-step protocols for the Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile with a generic arylboronic acid.

Protocol 1: General Screening Conditions

This protocol is designed as a starting point for optimization.

Protocol_Workflow Start Start: Assemble Reactants Reactants 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (1.0 eq.) Arylboronic Acid (1.2 eq.) Pd Catalyst (1-3 mol%) Ligand (2-6 mol%) Base (2.0-3.0 eq.) Solvent Start->Reactants Degas Degas the reaction mixture (e.g., N₂ or Ar sparging for 15-30 min) Reactants->Degas Heat Heat the reaction to the desired temperature (e.g., 80-100 °C) Degas->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Workup Aqueous Workup: 1. Cool to room temperature 2. Dilute with water and ethyl acetate 3. Separate layers 4. Wash organic layer with brine 5. Dry over Na₂SO₄ Monitor->Workup Upon completion Purify Purification: 1. Concentrate in vacuo 2. Purify by column chromatography Workup->Purify End End: Characterize Product Purify->End

Figure 2: A generalized experimental workflow for the Suzuki coupling reaction.

Materials:

  • 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Pd₂(dba)₃

  • SPhos

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), and SPhos (0.04 equiv, 4 mol%).

  • Add K₂CO₃ (2.0 equiv).

  • Seal the vial with a septum.

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a substrate concentration of approximately 0.1 M).

  • Place the reaction vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Room Temperature Coupling for Highly Activated Substrates

For particularly reactive boronic acids, a milder, room temperature protocol may be sufficient.

Materials:

  • 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

  • Arylboronic acid

  • Pd(OAc)₂

  • P(t-Bu)₃·HBF₄

  • Potassium Phosphate (K₃PO₄)

  • Tetrahydrofuran (THF)

  • Water (degassed)

Procedure:

  • Follow steps 1-4 from Protocol 1, using Pd(OAc)₂ (0.01 equiv, 1 mol%), P(t-Bu)₃·HBF₄ (0.02 equiv, 2 mol%), and K₃PO₄ (3.0 equiv).

  • Add degassed THF and degassed water in a 10:1 ratio.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress as described in Protocol 1.

  • Follow the workup and purification steps (9-12) from Protocol 1.

Data Summary: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

Parameter Condition A (High Temperature) Condition B (Room Temperature) Condition C (Mild Base)
Palladium Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (1 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand SPhos (4 mol%)P(t-Bu)₃·HBF₄ (2 mol%)(dppf, included in precatalyst)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)KF (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)THF/H₂O (10:1)Toluene/H₂O (5:1)
Temperature 100 °CRoom Temperature90 °C
Notes A robust starting point for most arylboronic acids.Suitable for more reactive coupling partners.Ideal for substrates that are highly sensitive to base.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or switching to a more active ligand system (e.g., from dppf to a Buchwald ligand). Ensure all reagents are pure and solvents are adequately degassed.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic.[6] It can be minimized by using anhydrous solvents (if a non-aqueous base like CsF is used), ensuring a thoroughly inert atmosphere, and avoiding excessively long reaction times.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur.[1][6] This is often promoted by the presence of oxygen and can be mitigated by rigorous degassing.

  • Decomposition of Starting Material: If decomposition is observed, this is likely due to the base. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃ or KF) and consider a lower reaction temperature.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a highly valuable transformation for the synthesis of novel biaryl acetonitriles. By carefully selecting a catalyst system with a bulky, electron-rich ligand and a mild base, high yields of the desired products can be achieved while minimizing side reactions. The protocols and recommendations provided in this application note serve as a robust starting point for researchers to successfully employ this powerful reaction in their synthetic endeavors.

References

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Organic Letters, 3(18), 2757–2759. [Link]

  • Shaughnessy, K. H., & Booth, R. S. (2001). Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. Rose-Hulman Institute of Technology Scholar. [Link]

  • Kim, Y. M., & Yu, K. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(11), 4354–4357. [Link]

  • Stolar, T., & Užarević, K. (2021). Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides Using Mechanochemistry. ACS Catalysis, 11(24), 15037–15044. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]

  • Orr, A. A., & Semproni, S. P. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(43), 12838–12845. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Macmillan Group Meeting. [Link]

  • Beaulieu, M. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(41), 29693-29697. [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Scott, V. J., & Organ, M. G. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1845–1856. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Ren, W., Li, J., Zou, D., & Wu, Y. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(6), 1727-1731. [Link]

  • D'Amato, M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Reddit. (2021, February 19). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. [Link]

  • B-Alkyl Suzuki Couplings. (2005). Macmillan Group Meeting. [Link]

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Introduction: Strategic Importance of Fluorinated Building Blocks in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Kinase Inhibitors Utilizing 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Protein kinases are pivotal regulators of cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized cancer therapy by offering targeted treatment options.[3][4] The design and synthesis of these inhibitors are a cornerstone of modern medicinal chemistry, requiring versatile and strategically functionalized building blocks.

Among these, 2-(4-Bromo-2,5-difluorophenyl)acetonitrile has emerged as a highly valuable starting material. Its utility stems from a combination of features: the aryl bromide provides a handle for sophisticated carbon-carbon and carbon-heteroatom bond-forming reactions, the acetonitrile group is a versatile precursor to a variety of essential pharmacophores, and the difluorophenyl moiety often enhances binding affinity and improves metabolic stability of the final drug candidate.[5] The fluorine atoms can modulate the pKa of nearby functional groups and engage in favorable interactions within the kinase active site. This guide provides an in-depth exploration of the chemical properties of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile and detailed protocols for its application in the synthesis of kinase inhibitor scaffolds.

Physicochemical Properties and Reactivity Profile

The synthetic versatility of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is rooted in its distinct functional groups, each offering a predictable site for chemical modification.

PropertyValueReference
CAS Number 537033-52-6[6]
Molecular Formula C₈H₄BrF₂N[6]
Molecular Weight 232.03 g/mol
Appearance Solid[6]
Purity Typically ≥98%[6]
InChI Key LAQFPQSYKMWFAW-UHFFFAOYSA-N[6]
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation)
Reactivity Analysis
  • Aryl Bromide : The bromine atom is the primary site for palladium-catalyzed cross-coupling reactions. This functionality allows for the strategic introduction of various aryl, heteroaryl, or vinyl groups, which are often crucial for occupying specific pockets within the kinase ATP-binding site. Reactions like the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are readily employed.

  • Acetonitrile Group : This group is a versatile functional handle.[7] The nitrogen atom can act as a nucleophile, and the α-protons are weakly acidic (pKa ≈ 31.3 in DMSO), allowing for deprotonation and subsequent alkylation.[7] More importantly, the nitrile can be hydrolyzed to form amides or carboxylic acids, or it can participate in cyclization reactions to construct nitrogen-containing heterocycles, which are prevalent motifs in kinase inhibitors.[7][8]

  • Difluorophenyl Ring : The two electron-withdrawing fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) under certain conditions, although the primary reactivity lies with the aryl bromide. The fluorine atoms significantly influence the electronic properties of the molecule and can enhance drug-target interactions through hydrogen bonding or dipole interactions.[9]

Core Synthetic Strategy I: Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for constructing biaryl scaffolds, a common core structure in many kinase inhibitors.[10] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester.[11]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start Combine Aryl Bromide, Boronic Acid, Base, and Pd Catalyst in Flask Solvent Add Degassed Solvent System (e.g., Dioxane/Water) Start->Solvent Inert Atmosphere Heat Heat Mixture under Inert Atmosphere (e.g., N2 or Ar) Solvent->Heat Degassing is crucial to prevent catalyst deactivation Monitor Monitor Reaction by TLC or LC-MS Heat->Monitor Quench Cool and Quench Reaction Monitor->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify End End Purify->End Isolated Product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile with a generic arylboronic acid.

Materials:

  • 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source and ligand (e.g., Pd₂(dba)₃ and SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Solvent system (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Vessel Preparation : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent oxidation of the palladium catalyst.

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane and H₂O in a 4:1 ratio) via syringe. Degassing the solvents by sparging with an inert gas for 15-30 minutes prior to use is highly recommended to improve reaction reproducibility.[12]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl acetonitrile derivative.

Causality and Justification:

  • Choice of Base : The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[11] Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Catalyst System : While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems using bulky, electron-rich phosphine ligands (like SPhos or XPhos) with a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) often provide higher yields and broader substrate scope, especially with challenging substrates.[13]

  • Solvent : A biphasic solvent system like dioxane/water or toluene/water is often used to dissolve both the organic starting materials and the inorganic base.

Core Synthetic Strategy II: Heterocycle Construction via Nitrile Cyclization

The acetonitrile moiety is a powerful synthon for building nitrogen-containing heterocycles, which are privileged structures in kinase inhibitors as they often mimic the adenine region of ATP and form key hydrogen bonds in the kinase hinge region.[8]

Workflow for Pyrimidine Synthesis

Pyrimidine_Workflow Start Biaryl Acetonitrile (from Suzuki Coupling) Intermediate_Formation Reaction with DMF-DMA to form Enaminonitrile Start->Intermediate_Formation Electrophilic Activation Cyclization Cyclocondensation with Guanidine or Amidine Intermediate_Formation->Cyclization Key Intermediate Product Substituted Aminopyrimidine Core Cyclization->Product Ring Closure

Caption: Synthetic workflow for constructing a pyrimidine ring from an acetonitrile precursor.

Protocol 2: Synthesis of a 4-Aminopyrimidine Scaffold

This protocol outlines the conversion of a biaryl acetonitrile into a substituted aminopyrimidine, a common core in many kinase inhibitors.

Part A: Formation of the Enaminonitrile Intermediate

  • To a solution of the biaryl acetonitrile (1.0 eq) in anhydrous DMF, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 2.0-3.0 eq).

  • Heat the mixture at 80-100 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction mixture and remove the excess DMF-DMA and DMF under high vacuum to yield the crude enaminonitrile intermediate, which is often used in the next step without further purification.

Part B: Cyclocondensation

  • Dissolve the crude enaminonitrile intermediate in a suitable solvent such as ethanol or isopropanol.

  • Add guanidine hydrochloride (1.5 eq) and a base such as sodium ethoxide or potassium carbonate (2.0 eq).

  • Heat the mixture to reflux (typically 80-90 °C) for 4-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the desired 4-aminopyrimidine derivative.

Causality and Justification:

  • DMF-DMA : This reagent acts as a one-carbon electrophile, reacting with the acidic α-protons of the acetonitrile to form a reactive enaminonitrile intermediate. This sets the stage for cyclization.

  • Guanidine : Guanidine serves as the three-atom component (N-C-N) required to form the pyrimidine ring through a cyclocondensation reaction with the enaminonitrile.

  • Base : The base in the second step is required to neutralize the guanidine hydrochloride salt, liberating the free guanidine base needed for the nucleophilic attack and subsequent cyclization.

Case Study: Synthetic Approach to Foretinib Analogs

Foretinib is a multi-kinase inhibitor targeting MET, VEGFR, and other tyrosine kinases. While its synthesis is complex, the core structure highlights the principles discussed. A key intermediate in some patented synthetic routes involves a difluorophenyl moiety linked to a quinoline core.[14][15] The following illustrates how 2-(4-Bromo-2,5-difluorophenyl)acetonitrile could be envisioned as a starting point for a key fragment.

Hypothetical Retrosynthesis

A retrosynthetic analysis suggests that a key bond formation could be a Suzuki coupling or an SNAr reaction to connect the difluorophenyl unit to a pre-functionalized heterocyclic core.

Retrosynthesis Target Kinase Inhibitor Core (e.g., Foretinib Analog) Intermediate Biaryl Ether Acetonitrile Target->Intermediate Nitrile Modification SM1 2-(4-Bromo-2,5-difluorophenyl) acetonitrile Intermediate->SM1 SNAr or Buchwald-Hartwig Etherification SM2 Functionalized Quinolinol Intermediate->SM2

Caption: Retrosynthetic analysis for a kinase inhibitor analog.

The synthesis would involve an initial reaction at the aryl bromide position, followed by modification of the nitrile. For example, a Suzuki coupling could install a group that is later transformed into a linker for the quinoline core, or the nitrile itself could be hydrolyzed to an amide, a common feature for hydrogen bonding with the kinase hinge region.[15]

Conclusion

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a powerful and versatile building block for the synthesis of kinase inhibitors. Its orthogonal functional groups—the aryl bromide and the acetonitrile—allow for sequential, controlled modifications, enabling the construction of complex molecular architectures. By leveraging robust synthetic methods such as palladium-catalyzed cross-coupling and nitrile-based heterocycle formation, researchers can efficiently access a wide array of novel kinase inhibitors for drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for the effective utilization of this key intermediate.

References

  • Batran, R., et al. (2022, May 16). EGFR inhibitors synthesis and biological assessment. Dove Medical Press. [Link]

  • J. Med. Chem. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Liu, Q., et al. (2022, June 20). Exploring kinase family inhibitors and their moiety preferences using deep SHapley additive exPlanations. PMC. [Link]

  • Google Patents. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • Boruah, P. R., et al. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • ResearchGate. Examples of difluoromethyl use in kinase inhibitors (4,5). [Link]

  • MDPI. (2011, June 14). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. [Link]

  • Google Patents.
  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • PubMed. (2008, February 15). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][]triazine-based VEGFR-2 kinase inhibitors. [Link]

  • PubMed. (2006, December 28). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Frontiers. (2024, October 20). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. [Link]

  • NIH. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. [Link]

  • MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

  • ResearchGate. Synthesis and Reactivity of α-Bromo-4-(difluoromethylthio)acetophenone. [Link]

  • Frontiers. (2022, September 13). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

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Application Note & Protocol: Phase-Transfer Catalyzed Alkylation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

α-Alkylated arylacetonitriles are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile precursors for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and molecular probes. The compound 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a particularly valuable starting material, incorporating a synthetically versatile bromine atom for subsequent cross-coupling reactions and a difluorophenyl ring, a common feature in modern pharmacophores for modulating metabolic stability and binding affinity.

This application note provides a detailed, field-proven protocol for the efficient mono-alkylation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. We eschew traditional methods requiring hazardous, anhydrous strong bases like lithium diisopropylamide (LDA) or sodium hydride (NaH) in favor of a robust and scalable Phase-Transfer Catalysis (PTC) methodology. This approach offers significant advantages in terms of operational simplicity, enhanced safety, and alignment with green chemistry principles by utilizing aqueous inorganic bases and minimizing organic solvent waste.[1] The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Mechanistic Rationale: The Power of Phase-Transfer Catalysis

The core of this transformation lies in the deprotonation of the α-carbon to the nitrile group. The benzylic proton of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is sufficiently acidic to be removed by a strong base, forming a resonance-stabilized carbanion (a nitrile anion).[2] This carbanion is a potent nucleophile that can readily attack an electrophilic alkylating agent, such as an alkyl halide, in a classic SN2 reaction to form a new carbon-carbon bond.[3]

However, the challenge lies in bringing the water-soluble base (like NaOH) into contact with the organic-soluble arylacetonitrile. This is where Phase-Transfer Catalysis (PTC) provides an elegant solution.[4][5]

The PTC Cycle involves several key steps:

  • Anion Exchange: A quaternary ammonium salt, the phase-transfer catalyst (e.g., Tetrabutylammonium Bromide, TBAB), exchanges its bromide anion for a hydroxide anion from the concentrated aqueous base layer at the phase interface.

  • Phase Transfer: The resulting lipophilic quaternary ammonium hydroxide (Q⁺OH⁻) migrates into the organic phase.

  • Deprotonation: In the organic phase, the powerful hydroxide base deprotonates the arylacetonitrile (ArCH₂CN), generating the carbanion. The catalyst now exists as a lipophilic ion pair with the carbanion, [Q⁺][ArCHCN]⁻.

  • Nucleophilic Attack (Alkylation): This ion pair reacts with the added alkyl halide (R-X). The desired α-alkylated product (ArCH(R)CN) is formed, and the catalyst is regenerated as a quaternary ammonium halide (Q⁺X⁻).

  • Catalyst Regeneration: The Q⁺X⁻ migrates back to the aqueous interface to restart the cycle.

This catalytic cycle continuously transfers the base's reactivity into the organic phase, driving the reaction to completion under mild conditions without the need for strictly anhydrous solvents.[4][6]

PTC_Mechanism Figure 1: The Phase-Transfer Catalysis (PTC) Cycle cluster_0 Aqueous Phase (NaOH) A Q⁺X⁻ (Catalyst) C Q⁺OH⁻ A->C 1. Anion Exchange & Phase Transfer B OH⁻ E [Q⁺][ArCH(CN)]⁻ (Carbanion Ion Pair) C->E 2. Deprotonation D ArCH₂CN G ArCH(R)CN (Product) E->G 3. Alkylation H Q⁺X⁻ F R-X (Alkylating Agent) H->A 4. Catalyst Return

Caption: A simplified diagram of the PTC mechanism for arylacetonitrile alkylation.

Experimental Protocol

This protocol details the mono-alkylation using ethyl bromide as a representative alkylating agent. The principles can be readily adapted for other primary alkyl halides.

Materials & Reagents
ReagentCAS NumberM.W. ( g/mol )Notes
2-(4-Bromo-2,5-difluorophenyl)acetonitrile133058-75-0232.03Starting material. Purity >97%.
Ethyl Bromide (Bromoethane)74-96-4108.97Alkylating agent.
Sodium Hydroxide (NaOH)1310-73-240.00Reagent grade pellets or pearls.
Tetrabutylammonium Bromide (TBAB)1643-19-2322.37Phase-transfer catalyst.
Toluene108-88-392.14Anhydrous grade recommended, but not essential.
Ethyl Acetate (EtOAc)141-78-688.11For extraction and chromatography.
Hexanes110-54-3-For chromatography.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
Deionized Water7732-18-518.02For workup.
Brine (Saturated NaCl solution)7647-14-558.44For work-up.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Heating mantle with temperature controller.

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄).

Safety Precautions
  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Substrate: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.

  • Alkylating Agents: Ethyl bromide is a toxic and potentially carcinogenic compound. Handle with extreme care.

  • Base: Concentrated sodium hydroxide is highly corrosive and can cause severe burns. Prepare the 50% solution with care, as the dissolution is highly exothermic. Always add NaOH to water, not the other way around.

Step-by-Step Procedure

Caption: Experimental workflow for the PTC alkylation procedure.

  • Reactor Setup: Assemble a 250 mL three-neck round-bottom flask with an overhead stirrer or a large magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Charging: To the flask, add 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (10.0 g, 43.1 mmol, 1.0 equiv.), Tetrabutylammonium Bromide (TBAB) (1.39 g, 4.31 mmol, 0.1 equiv.), and toluene (80 mL).

  • Heating and Base Addition: Begin vigorous stirring and heat the mixture to 40-45 °C. Separately, prepare a 50% (w/w) aqueous solution of NaOH by carefully dissolving 40 g of NaOH in 40 mL of deionized water (Caution: highly exothermic). Add this aqueous NaOH solution to the reaction flask.

  • Alkylating Agent Addition: Slowly add ethyl bromide (4.93 g, 3.5 mL, 45.3 mmol, 1.05 equiv.) dropwise over 15-20 minutes. A mild exotherm may be observed. Maintain the internal temperature below 50 °C.

  • Reaction Monitoring: Stir the biphasic mixture vigorously at 40-45 °C for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc), checking for the consumption of the starting material.[7]

  • Workup and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (50 mL) to dissolve the solids. Transfer the entire mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 40 mL). Combine all organic layers.[7]

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% EtOAc) to afford the pure 2-(4-Bromo-2,5-difluorophenyl)butanenitrile.[7]

Data, Results & Troubleshooting

Expected Results
ParameterValue
Product Name 2-(4-Bromo-2,5-difluorophenyl)butanenitrile
Appearance Colorless to pale yellow oil
Molecular Formula C₁₀H₈BrF₂N
Molecular Weight 260.08 g/mol
Expected Yield 85-95%
TLC Rf ~0.4 (4:1 Hexanes:EtOAc)
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Ineffective stirring.2. Inactive catalyst.3. Insufficiently strong base.1. Increase stirring speed. Efficient mixing at the phase interface is critical for PTC. 2. Use fresh, high-purity TBAB. 3. Ensure the NaOH solution is 50% (w/w) or higher. Concentrated KOH can also be used and is sometimes more effective.[4]
Significant Dialkylation 1. Excess alkylating agent.2. High reaction temperature.3. The mono-alkylated product is also acidic.1. Use no more than 1.05-1.1 equivalents of the alkylating agent. 2. Maintain the reaction temperature at 40-45 °C. 3. Add the alkylating agent slowly to maintain a low instantaneous concentration.
Formation of Byproducts Hydrolysis of the nitrile group to an amide or carboxylic acid.Ensure the reaction is not overheated and workup is performed promptly upon completion. Avoid unnecessarily long reaction times.
Emulsion during Workup Vigorous shaking of the biphasic mixture with the catalyst present.Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period. If necessary, filter the entire mixture through a pad of Celite.

References

  • Makosza, M. (2014). Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles. science24.com. [Link]

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  • van der Ende, M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Taber, D. F., & Kong, S. (1997). Alkylation of Acetonitrile. Journal of Organic Chemistry, 62(24), 8575-8576. [Link]

  • D'souza, J. I., & Salunke, V. K. (2001). Friedel-Crafts Alkylation using EPZ10 as a Catalyst. Indian Journal of Pharmaceutical Sciences. [Link]

  • Mukherjee, S., et al. (2023). Catalytic Enantioselective α-Allenylation of Acetonitrile. ChemRxiv. [Link]

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The Strategic Functionalization of Fluorinated Benzyl Nitriles via Nucleophilic Aromatic Substitution: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Fluorinated Benzyl Nitriles in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules have established an undeniable significance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for medicinal chemists. Among the diverse classes of fluorinated building blocks, fluorinated benzyl nitriles (also known as fluorinated phenylacetonitriles) have emerged as particularly valuable synthons. The presence of the electron-withdrawing nitrile group, coupled with the inherent electronegativity of fluorine, activates the aromatic ring, paving the way for a variety of chemical transformations.

This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) protocols for fluorinated benzyl nitriles. We will delve into the mechanistic underpinnings of these reactions, offering detailed, step-by-step protocols for the substitution of fluorine with a range of oxygen, nitrogen, and sulfur-based nucleophiles. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile building blocks in their synthetic endeavors.

Mechanistic Insights: The Driving Forces of SNAr on Fluorinated Benzyl Nitriles

The nucleophilic aromatic substitution (SNAr) reaction of fluorinated benzyl nitriles is a powerful method for the formation of C-O, C-N, and C-S bonds. The reaction proceeds through a well-established addition-elimination mechanism, the efficiency of which is highly dependent on the electronic properties of the aromatic ring.[1][2]

The key to the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[1] The presence of strongly electron-withdrawing groups (EWGs) on the aromatic ring is crucial for stabilizing this intermediate and thus facilitating the reaction.[1] In the case of fluorinated benzyl nitriles, both the fluorine atoms and the cyanomethyl group (-CH₂CN) contribute to the activation of the ring towards nucleophilic attack.

The cyanomethyl group, while not directly attached to the ring, exerts an electron-withdrawing inductive effect, which contributes to the overall electrophilicity of the aromatic system. However, the primary activation comes from the fluorine substituents, particularly when they are positioned ortho or para to the site of nucleophilic attack. This is because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative fluorine atoms through resonance, significantly stabilizing the intermediate.[1]

dot digraph "SNAr Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12];

}

Caption: General mechanism of the SNAr reaction on a fluorinated benzyl nitrile.

It is noteworthy that in SNAr reactions, fluoride is an excellent leaving group, a counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step is the initial nucleophilic attack and the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond.[1] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, accelerating the initial attack.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for a range of fluorinated benzyl nitrile substrates and nucleophiles. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: O-Alkylation with Alkoxides

This protocol describes the synthesis of alkoxy-substituted benzyl nitriles from their fluorinated precursors.

Materials:

  • Fluorinated benzyl nitrile (e.g., 4-fluorophenylacetonitrile)

  • Sodium or potassium alkoxide (e.g., sodium methoxide, potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the sodium or potassium alkoxide (1.2 equivalents).

  • Add the anhydrous solvent to dissolve or suspend the alkoxide.

  • To this mixture, add a solution of the fluorinated benzyl nitrile (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Substrate ExampleNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-FluorobenzonitrileSodium MethoxideNaHTHF65495Adapted from general SNAr procedures
2,4-DifluorobenzonitrilePhenolK₂CO₃DMF100688Adapted from general SNAr procedures

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Alkoxides are strong bases and are sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the nucleophile.

  • Polar Aprotic Solvents: Solvents like DMF and DMSO are excellent for SNAr reactions as they can solvate the cation of the alkoxide salt, leaving the "naked" and more nucleophilic alkoxide anion to react.

  • Excess Nucleophile: A slight excess of the alkoxide is used to ensure complete consumption of the starting material.

Protocol 2: N-Arylation with Amines

This protocol outlines a general procedure for the reaction of fluorinated benzyl nitriles with primary and secondary amines.

Materials:

  • Fluorinated benzyl nitrile

  • Primary or secondary amine (e.g., piperidine, morpholine)

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the fluorinated benzyl nitrile (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.

  • Add the base (2.0 equivalents).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Substrate ExampleNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-FluorobenzonitrilePiperidineK₂CO₃DMSO1202040 (product 1a), 60 (di-arylated product 3a)[3]
Ethyl 4-fluorobenzoatePiperazineK₂CO₃DMSO1202051 (product 1b), 49 (di-arylated product 4b)[3]

Causality Behind Experimental Choices:

  • Base: The base is used to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation and deactivation of the amine nucleophile.

  • Excess Amine: Using an excess of the amine can help to drive the reaction to completion. However, in the case of difunctional amines like piperazine, this can lead to the formation of di-substituted byproducts.[3] Careful control of stoichiometry is therefore crucial.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Caption: A generalized workflow for nucleophilic aromatic substitution reactions.

Protocol 3: S-Thiolation with Thiolates

This protocol provides a method for the synthesis of thioether-substituted benzyl nitriles.

Materials:

  • Fluorinated benzyl nitrile

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

  • Standard glassware for workup and purification

Procedure:

  • To a suspension of the base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere, slowly add the thiol (1.1 equivalents) at 0 °C to form the thiolate in situ.

  • Stir the mixture for 20-30 minutes at 0 °C.

  • Add a solution of the fluorinated benzyl nitrile (1.0 equivalent) in the same anhydrous solvent to the thiolate solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Substrate ExampleNucleophileBaseSolventTemp (°C)Time (h)Yield (%)Reference
PerfluoroareneBenzyl mercaptanEt₃NAcetonitrileRT1>95Adapted from general SNAr procedures
2-FluoronitrobenzeneThiophenolKOHH₂O with HPMCRT285[4]

Causality Behind Experimental Choices:

  • In situ Thiolate Formation: Thiols are acidic enough to be deprotonated by bases like NaH or K₂CO₃ to form the more nucleophilic thiolate anion. This is typically done in situ to avoid handling the often air-sensitive thiolates.

  • Solvent Choice: As with the other protocols, polar aprotic solvents are preferred to enhance the nucleophilicity of the thiolate.

Conclusion: A Versatile Tool for Molecular Design

The nucleophilic aromatic substitution of fluorinated benzyl nitriles represents a robust and versatile strategy for the synthesis of a wide array of functionalized molecules. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space accessible from these valuable building blocks. A thorough understanding of the underlying SNAr mechanism, coupled with careful control of reaction conditions, will enable the efficient and predictable synthesis of novel compounds for applications in drug discovery, materials science, and beyond.

References

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. 2021. [Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose Research Online. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. 2021. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. [Link]

  • Reaction Examples. University of Calgary. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

You are working with 2-(4-Bromo-2,5-difluorophenyl)acetonitrile , a highly functionalized aromatic intermediate.[1][2] To successfully solubilize this compound, you must understand its physicochemical profile:

  • Lipophilicity: The presence of the bromine atom and two fluorine atoms on the phenyl ring significantly increases the lipophilicity (LogP) compared to non-halogenated analogs.[1]

  • Crystal Lattice Energy: The planar aromatic ring and polar nitrile group (dipole-dipole interactions) suggest a stable crystal lattice that requires a solvent with high dielectric strength or hydrogen-bonding capability to disrupt.[1][2]

  • Reactivity: The nitrile group (-CN) is generally stable, but the 2,5-difluoro substitution pattern makes the ring electron-deficient, potentially susceptible to nucleophilic aromatic substitution (

    
    ) in the presence of strong nucleophiles (e.g., methoxide in methanol) under basic conditions.[1]
    

Module 1: Solvent Selection Logic (DMSO vs. Methanol)

The choice between Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) dictates your downstream workflow.[1][2] Use the following comparative analysis to select the correct solvent system.

Comparative Analysis Table
FeatureDMSO (Dimethyl Sulfoxide) Methanol (MeOH)
Solubility Capacity High. Excellent for poly-halogenated aromatics due to high dielectric constant (

) and polar aprotic nature.[1][2]
Moderate. Good for lower concentrations (<10 mM), but may require warming for high-concentration stocks.[1][2]
Boiling Point 189°C (High). Difficult to remove via rotary evaporation.64.7°C (Low). Easily removed; ideal for intermediate synthesis steps.[1][2]
Biological Assays Standard. Accepted carrier solvent (typically <0.1% v/v final concentration).[1][2][3]Toxic. Generally avoided in live-cell assays due to cytotoxicity at lower thresholds than DMSO.[1][2]
Reactivity Risk Oxidative. Stable, but can act as an oxidant (Swern-type) under specific activation.[1][2]Nucleophilic. Protich solvent.[1][2] Can attack electron-deficient rings or hydrolyze nitriles if catalyzed by base/acid.[1][2]
Freezing Point 19°C. Freezes at room temperature/fridge; requires thawing.-97°C. Remains liquid in standard cold storage (-20°C).[1][2]
Decision Matrix: Workflow Visualization

Solvent_Decision_Tree Start Start: Define Application Decision1 Is the compound for Biological Screening? Start->Decision1 Decision2 Is the compound for Chemical Synthesis? Start->Decision2 Decision3 Is the compound for HPLC/LC-MS Analysis? Start->Decision3 DMSO_Path Select DMSO (High Solubility, Biocompatible) Decision1->DMSO_Path Yes Decision2->DMSO_Path Coupling Reactions (e.g., Suzuki) MeOH_Path Select Methanol (Volatile, LC Compatible) Decision2->MeOH_Path Workup/Crystallization Decision3->MeOH_Path Mobile Phase Compatible Warning CAUTION: Avoid strong bases in MeOH (S_NAr risk) MeOH_Path->Warning

Figure 1: Decision matrix for selecting the optimal solvent based on downstream experimental requirements.[1]

Module 2: Troubleshooting Guide

Scenario A: "The compound precipitates when I dilute my DMSO stock into water/buffer."
  • Root Cause: "Oiling Out." The high lipophilicity of the brominated/fluorinated ring causes the compound to aggregate immediately when the solvating power of DMSO is diluted by water.[1][2]

  • Solution:

    • Step-Down Dilution: Do not dilute 1000x in one step. Perform intermediate dilutions (e.g., 100 mM

      
       10 mM in DMSO 
      
      
      
      1 mM in 50% DMSO/Water
      
      
      Final Buffer).
    • Add Surfactant: If compatible with your assay, add 0.05% Tween-20 or Pluronic F-127 to the aqueous buffer before adding the compound.[1][2]

    • Sonicate: Sonicate the aqueous buffer during the addition of the DMSO stock.

Scenario B: "I see extra peaks in my LC-MS when using Methanol."
  • Root Cause: Nucleophilic Attack or Ghost Peaks. [1][2]

    • Mechanism:[1][2][4][5] The 2,5-difluoro substitution activates the ring.[1][2] If your methanol contains trace base or is heated, methoxide may displace a fluoride (S

      
      Ar reaction).[1][2]
      
    • Ghost Peaks: Methanol has higher UV absorption at short wavelengths compared to Acetonitrile, potentially causing baseline noise.[1][2][6]

  • Solution:

    • Switch to Acetonitrile (MeCN) for analytical standards.[1][2] It is aprotic and less likely to react with the electron-deficient ring.[1][2]

    • Ensure Methanol is HPLC-grade and free of basic impurities.[1][2] Keep samples cold (

      
      C).
      
Scenario C: "My DMSO stock froze and now looks cloudy after thawing."
  • Root Cause: Cryo-Precipitation. DMSO freezes at

    
    C. Upon thawing, the compound may form micro-crystals that do not immediately re-dissolve.[1][2]
    
  • Solution:

    • Heat Cycle: Warm the vial to

      
      C in a water bath for 10 minutes.
      
    • Vortex/Sonicate: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate for 5 minutes (monitor temperature to prevent degradation).[1][2]

Module 3: Step-by-Step Protocols

Protocol 1: Preparation of 100 mM Master Stock (DMSO)

Standard procedure for biological screening or long-term storage.[1][2]

Materials:

  • Compound: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (MW

    
     232.03  g/mol )[1][2]
    
  • Solvent: Anhydrous DMSO (Grade

    
     99.9%)[1]
    
  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.[1][2]

Procedure:

  • Weighing: Weigh 23.2 mg of compound into the amber vial.

    • Note: Avoid using plastic weigh boats if possible; static charge on fluorinated solids can cause loss.[1][2] Use weighing paper or weigh directly into the tared vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

    • Critical: Do not assume 1 mL = 1 g.[1][2] Use a calibrated pipette.

  • Dissolution:

    • Vortex for 60 seconds.

    • Visual Check: Hold vial against a light source.[1][2] The solution should be clear and colorless/pale yellow.[1][2] If particles persist, sonicate for 5-minute intervals.

  • Storage: Flush headspace with Nitrogen or Argon (to prevent moisture absorption).[1][2] Seal tightly. Store at

    
    C.[1][2]
    
Protocol 2: Rapid Solubility Assessment (The "Cloud Point" Method)

Use this if you are unsure if the compound is soluble at your desired concentration in Methanol.[1]

  • Place 1 mg of compound in a clear HPLC vial.

  • Add 10

    
    L  of Methanol.[1][2] Vortex.
    
    • Result: If clear, solubility is

      
       mg/mL.[1][2]
      
  • If undissolved, add Methanol in 10

    
    L increments , vortexing between additions.
    
  • Record the final volume (

    
    ) required for complete dissolution.[1][2]
    
    • Calculation: Solubility

      
      .
      

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store this compound in plastic tubes (Eppendorf) in DMSO? A: No. DMSO is a potent solvent that can leach plasticizers (phthalates) from standard polypropylene tubes, which will appear as impurities in mass spectrometry.[1][2] Always use glass vials with PTFE (Teflon) lined caps for long-term storage of DMSO stocks.[1][2]

Q2: Is the compound light-sensitive? A: Aryl acetonitriles can be susceptible to photolytic degradation over time, especially when brominated.[1][2] Store stocks in amber vials or wrap clear vials in aluminum foil.

Q3: Why does my skin tingle if I touch the DMSO solution? A: DMSO is a penetration enhancer .[1][2] It carries dissolved compounds rapidly through the stratum corneum (skin barrier).[1][2]

  • Safety Warning: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is likely toxic (nitrile/halogenated aromatic).[1][2] If dissolved in DMSO, it will penetrate gloves and skin instantly.[1][2] Double-glove (Nitrile) and handle strictly in a fume hood.

Q4: Can I use Ethanol instead of Methanol? A: Yes. Ethanol is generally a safer alternative to Methanol and has similar solvation properties, though it is slightly less polar.[1][2] It is preferred if the compound is intended for in vivo studies where Methanol toxicity is a concern, but DMSO is contraindicated.[1][2]

References

  • Gaylord Chemical Company. (2007).[1][2][7] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for 2-(4-Bromo-2,6-difluorophenyl)acetonitrile (Analog Reference). Link

  • Reichardt, C. (2003).[1][2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for solvent polarity and solubility principles).

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: 2-(4-Bromo-2,6-difluorophenyl)acetonitrile. Link

  • Chauret, N., et al. (1998).[1][2] Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition.[1][2] Link

Sources

Technical Support Guide: Purification of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Product Overview 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients).[1][2][3][4][5] It is typically synthesized via nucleophilic substitution of 4-bromo-2,5-difluorobenzyl bromide with a cyanide source (NaCN/KCN).[1][2][3][4][5] The crude product often contains unreacted starting material, hydrolysis byproducts (phenylacetic acid derivatives), and inorganic salts.[1][2][5]

This guide addresses common purification challenges, offering troubleshooting steps and validated protocols to achieve >98% purity.

Part 1: Troubleshooting & FAQs

Q1: My crude product is a dark, viscous oil that refuses to crystallize. How can I induce solidification? A: This "oiling out" phenomenon is common when impurities depress the melting point or when the compound is a low-melting solid (analogous isomers like the 2,6-difluoro derivative are solids, but often low-melting).[1][2][3][4] Troubleshooting Steps:

  • Solvent Polarity Check: You may be using a solvent system where the impurity solubility is too similar to the product.[3][4][5] Switch to a two-solvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane).[1][2][3][4][5]

  • Seeding: Obtain a pure seed crystal (even a micro-crystal from a previous batch or a column fraction).[1][2][3][4][5] Add it at the cloud point temperature (

    
    ).[2][3][4][5]
    
  • Trituration: Dissolve the oil in a minimum amount of diethyl ether, then add cold pentane or hexane while stirring vigorously. This often forces the solid to crash out.[3][4][5]

Q2: TLC shows a persistent spot just above my product. What is it, and how do I remove it? A: This is likely the unreacted starting material, 4-bromo-2,5-difluorobenzyl bromide .[1][2][3][4]

  • Nature: It is less polar than the nitrile.[2][3][4][5]

  • Removal Strategy:

    • Chemical Method: If the impurity level is <5%, stir the crude mixture with aqueous methylamine or morpholine for 1 hour.[1][2][3][5] This converts the benzyl bromide into a highly polar amine salt, which remains in the aqueous layer during extraction.[3][5]

    • Chromatographic Method: Use a gradient starting with 100% Hexane (to elute the bromide) before introducing Ethyl Acetate.[2][3][4][5]

Q3: The product has a yellow/orange tint even after recrystallization. How do I remove the color? A: The color typically comes from polymerized oxidation byproducts or traces of free bromine/iodine if iodide catalysis was used.[2][3][4][5] Protocol:

  • Dissolve the crude in the crystallization solvent (hot).[2][3][4][5]

  • Add Activated Charcoal (5-10 wt%) .

  • Reflux for 15 minutes.

  • Filter while hot through a Celite® pad to remove the charcoal.[3][4][5]

  • Proceed with crystallization.[3][4][5]

Q4: I am seeing a new impurity spot at the baseline (high polarity) after workup. What happened? A: This is likely 2-(4-Bromo-2,5-difluorophenyl)acetic acid , formed by the hydrolysis of the nitrile group under harsh acidic or basic conditions during workup.[1][2][3][4] Fix:

  • Dissolve the crude product in Ethyl Acetate.[3][4][5]

  • Wash with saturated NaHCO₃ solution .[1][3][4][5] The acid will convert to its water-soluble carboxylate salt and partition into the aqueous layer, leaving the neutral nitrile in the organic layer.[1][2][3][5]

Part 2: Detailed Experimental Protocols

Protocol A: Recrystallization (Recommended for Solids)

Target Purity: >99% | Typical Yield: 75-85%[1][2][3][4][5]

ParameterSpecification
Primary Solvent Ethanol (95%) or Isopropyl Alcohol (IPA)
Anti-Solvent Water (if using Ethanol) or Heptane (if using EtOAc)
Temperature Dissolution: 60-70°C

Step-by-Step:

  • Dissolution: Place 10 g of crude solid in a flask. Add Ethanol (approx. 3-5 mL per gram) and heat to reflux until fully dissolved.

  • Clarification: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1][5]

  • Re-solubilization: Add just enough hot Ethanol (0.5 - 1 mL) to clear the solution again.

  • Cooling: Allow the flask to cool to room temperature undisturbed (stirring can cause oiling). Once solids appear, cool further in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals under vacuum. Wash with cold Ethanol/Water (1:[1][2][3][4]1) mixture.

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

Protocol B: Column Chromatography (For Oily Crudes)

Target Purity: >98% | Typical Yield: 85-90%[1][3][4][5]

  • Stationary Phase: Silica Gel (230-400 mesh).[1][3][4][5]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[2][3][4][5]

Gradient Table:

Volume (CV*) Hexane % Ethyl Acetate % Elution Target
1 - 3 100% 0% Benzyl Bromide (Impurity)
4 - 8 95% 5% Minor non-polar byproducts
9 - 15 90% 10% Target Nitrile Product

| 16+ | 80% | 20% | Polar impurities (Alcohols/Acids) |[1][2][3][4][5]

*CV = Column Volume[1][2][3][4][5]

Part 3: Purification Logic Flowchart

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil TLC TLC Analysis (Check Impurities) Solid->TLC Recryst Recrystallization (EtOH/Water) Solid->Recryst Standard Oil->TLC Column Column Chromatography (Hex/EtOAc) Oil->Column Standard ImpurityCheck Impurity Type? TLC->ImpurityCheck Colored Colored/Tarry ImpurityCheck->Colored Color Acidic Baseline Spot (Acid) ImpurityCheck->Acidic Acidic NonPolar High Rf Spot (Start Mat.) ImpurityCheck->NonPolar Start Mat. Charcoal Activated Charcoal Treatment Colored->Charcoal BaseWash NaHCO3 Wash (Remove Acid) Acidic->BaseWash ChemScavenge Amine Scavenge or Chromatography NonPolar->ChemScavenge Charcoal->Recryst BaseWash->Recryst ChemScavenge->Column Final Pure 2-(4-Bromo-2,5-difluorophenyl)acetonitrile Recryst->Final Column->Final

Figure 1: Decision tree for the purification of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile based on physical state and impurity profile.

References

  • Vogel, A. I. (1989).[1][2][3][4][5] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4][5] Longman Scientific & Technical.[2][3][4][5] (General reference for nitrile synthesis and recrystallization techniques). Link

  • Sigma-Aldrich. (n.d.).[1][2][3][4][5] 2-(4-Bromo-2,6-difluorophenyl)acetonitrile Product Sheet. (Used as a physicochemical analog for the 2,5-isomer).[1][3][4][5] Link[2][4][5]

  • Org. Synth. (2024).[1][2][3][4][5][6][7] Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. Organic Syntheses, 101, 542-563.[1][2][3][5][6] (Reference for handling fluorinated benzonitriles and purification). Link[4][5]

  • BenchChem. (2025).[1][2][3][4][5][8] Technical Support Center: Synthesis of 2-Phenylacetonitrile from Benzyl Chloride. (Reference for impurity profiles in phenylacetonitrile synthesis). Link[2][4][5]

Disclaimer: The 2,5-difluoro isomer is a structural analog of the more common 2,6-difluoro and 2,4-difluoro isomers.[1][2][3][4] While specific physical constants (MP/BP) may vary slightly, the chemical reactivity and purification principles described above are chemically valid for this specific regioisomer.

Sources

Technical Support Center: Troubleshooting Nitrile Reduction of Electron-Deficient Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and process development professionals engaged in the synthesis of fluorinated benzylamines. The reduction of a nitrile on an electron-deficient, fluorinated aromatic ring is a critical transformation in the synthesis of many pharmaceutical and agrochemical compounds. However, this reaction is often plagued by challenges ranging from incomplete conversion to undesired side reactions like hydrodefluorination.

This guide provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental issues and offer robust, validated protocols to overcome them.

Section 1: The Underlying Chemistry: Why Are These Reductions Challenging?

The primary challenge stems from the powerful electron-withdrawing nature of fluorine atoms. While this effect can be beneficial, it also introduces specific liabilities.

  • Nitrile Activation: The inductive effect of fluorine atoms makes the nitrile carbon significantly more electrophilic. This enhanced electrophilicity means that reductions on electron-deficient benzonitriles are often faster than on their electron-rich counterparts.[1][2]

  • Reduced Basicity: Fluorine substituents decrease the basicity of the nitrile's nitrogen atom, which can impact reaction mechanisms that rely on initial protonation or coordination to a Lewis acid.[3]

  • C-F Bond Lability: The carbon-fluorine bond is strong, but it is not inert. Under harsh reductive conditions, particularly with certain heterogeneous catalysts like Palladium on Carbon (Pd/C), cleavage of the C-F bond (hydrodefluorination) becomes a significant and often product-destroying side reaction.

  • Ring Reduction: The electron-deficient nature of the aromatic ring makes it more susceptible to hydrogenation under aggressive conditions, leading to loss of aromaticity.

Below is a diagram illustrating the electronic landscape of a model substrate, 4-fluorobenzonitrile.

G cluster_0 ring Benzene Ring C1 C C2 C C1->C2 CN C≡N C1->CN C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1 F->C4 Inductive Effect (-I) CN->C1 Inductive & Resonant Effect (-I, -M)

Caption: Electronic effects in 4-fluorobenzonitrile.

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common issues encountered in the lab.

Q1: My reaction is stalled or shows very low conversion to the desired amine. What should I try first?

A1: Low conversion is typically due to insufficient reactivity of the reducing system or deactivation of the reagents.

  • Causality: The electron-withdrawing fluorine groups, while activating the nitrile, can also influence the stability of intermediates. More fundamentally, your chosen reagent may simply be too mild for the substrate under your conditions. Reagents like Sodium Borohydride (NaBH₄) alone are generally ineffective for reducing nitriles.[4][5] The quality of hydride sources like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) is also critical; they can degrade upon improper storage.

  • Troubleshooting Steps:

    • Verify Reagent Activity: If using a borane complex, ensure it's fresh or has been properly stored. For LiAlH₄, use a freshly opened bottle or titrate to determine its active hydride content.

    • Increase Reaction Temperature: Many nitrile reductions, especially with borane complexes, require elevated temperatures (e.g., refluxing in THF) to proceed at a reasonable rate.[6]

    • Switch to a More Potent Reagent System:

      • If using NaBH₄ with an additive, consider switching to a dedicated borane complex like BH₃·SMe₂, which is more stable and concentrated than BH₃·THF.[6]

      • For a highly reliable and potent option, LiAlH₄ is the classic choice, though it may require more careful chemoselectivity screening.[6][7][8]

      • Consider the Diisopropylaminoborane [BH₂N(iPr)₂] system with a catalytic amount of LiBH₄, which has demonstrated excellent yields for electron-deficient aromatic nitriles.[1][2]

Q2: I'm getting my desired amine, but a significant portion of my product has lost one or more fluorine atoms. How do I prevent hydrodefluorination?

A2: Hydrodefluorination is a clear sign that your reductive method is too harsh and is cleaving the C-F bond. This is the most common and severe issue when using catalytic hydrogenation.

  • Causality: Palladium catalysts (e.g., Pd/C) are notoriously aggressive and are the primary culprits for hydrodefluorination. The combination of hydrogen gas, a highly active metal surface, and elevated pressure/temperature creates an environment where C-F bond cleavage is favorable.

  • Troubleshooting Steps:

    • Abandon Pd/C: This is the most critical step. Immediately switch from palladium-based catalysts for this specific transformation.

    • Transition to Chemical Hydride Reagents: The most effective solution is to move away from catalytic hydrogenation entirely. Borane-based reagents (BH₃·SMe₂, BH₃·THF) or complex aluminum hydrides (LiAlH₄) do not typically cause hydrodefluorination. Borane-catalyzed hydroboration offers excellent chemoselectivity.[9]

    • Screen Alternative Catalysts (If Hydrogenation is Mandatory): If you must use catalytic hydrogenation (e.g., for process safety or cost reasons), screen other metals. Raney Nickel can be an option, but it is also highly active and may require careful optimization.[6] Ruthenium-based catalysts have shown promise for selective nitrile reductions and may be less prone to C-F cleavage under optimized conditions.[4]

    • Employ Transfer Hydrogenation: Using a hydrogen donor like isopropanol or ammonium formate with a suitable catalyst can provide milder conditions than high-pressure H₂ gas, potentially mitigating C-F cleavage.[10][11]

Q3: My mass spectrum shows significant amounts of secondary and tertiary amine byproducts. How can I improve selectivity for the primary amine?

A3: The formation of secondary ((Ar-CH₂-)₂NH) and tertiary ((Ar-CH₂-)₃N) amines is a well-known side reaction pathway, especially in catalytic hydrogenation.[5][12]

  • Causality: The reaction proceeds through an intermediate imine (Ar-CH=NH). This imine can be attacked by the desired primary amine product, leading to a new imine that is subsequently reduced to the secondary amine. This process can repeat to form a tertiary amine.

  • Troubleshooting Steps:

    • Use a Stoichiometric Additive: The most common industrial solution for catalytic hydrogenation is to add ammonia (often as NH₄OH or gaseous NH₃ in an alcohol solvent) to the reaction mixture.[6] The excess ammonia acts as a competitive nucleophile, reacting with the intermediate imine to regenerate the primary imine, thus shifting the equilibrium away from secondary amine formation.

    • Switch to a Chemical Hydride Method: Reductions with LiAlH₄ or borane complexes are generally much more selective for the primary amine. The reaction mechanism and workup conditions are less conducive to the intermolecular side reactions that plague catalytic hydrogenation.

Q4: What is the best "go-to" method for a novel, highly functionalized, electron-deficient fluorinated aromatic nitrile?

A4: For a new substrate with unknown reactivity, you should prioritize a method known for its reliability, broad functional group tolerance, and chemoselectivity.

  • Primary Recommendation: Borane Reduction. A reduction using Borane-Dimethyl Sulfide (BH₃·SMe₂) is an excellent starting point. It has a well-established track record, avoids the pitfalls of catalytic hydrogenation (defluorination), and is generally very selective for the primary amine.[6]

  • Alternative High-Performance Method: The Diisopropylaminoborane [BH₂N(iPr)₂] / cat. LiBH₄ system is a strong candidate, specifically because its rate is accelerated by electron-withdrawing groups, making it well-suited for your substrate class.[1][2]

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Purpose Reduction using Borane-Dimethyl Sulfide (BH₃·SMe₂)[6]

This method is robust and avoids C-F cleavage.

  • Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the fluorinated aromatic nitrile (1.0 eq).

  • Solvent: Add anhydrous Tetrahydrofuran (THF) to create a ~0.5 M solution.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add Borane-Dimethyl Sulfide complex (approx. 1.5 - 2.0 eq) dropwise via syringe. Caution: Gas evolution (hydrogen) may occur.

  • Reaction: After the addition is complete, remove the ice bath and slowly warm the mixture to room temperature. Then, heat the reaction to reflux (approx. 65 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench: Cool the reaction back to 0 °C. Very slowly and carefully add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup: Add 3M HCl and heat the mixture to reflux for 1 hour to hydrolyze the amine-borane complex. Cool to room temperature and basify the aqueous layer with NaOH until pH > 12.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can then be purified by column chromatography or distillation.

Protocol 2: High-Yield Reduction for Electron-Deficient Systems[1][2]

This method is specifically tailored for electron-poor substrates and often gives excellent yields.

  • Setup: To a dry, nitrogen-flushed flask, add the electron-deficient fluorinated aromatic nitrile (1.0 eq).

  • Reagent Solution: In a separate dry flask, prepare a solution of Diisopropylaminoborane [BH₂N(iPr)₂] (approx. 1.5 eq) and a catalytic amount of Lithium Borohydride LiBH₄ (approx. 0.05 - 0.1 eq) in anhydrous THF.

  • Reaction: Add the reagent solution to the nitrile at room temperature. The reduction of activated nitriles is often rapid and may be complete in 2-6 hours at 25 °C.[1] Monitor by TLC or LC-MS.

  • Quench: Cool the reaction to 0 °C and slowly quench with methanol.

  • Workup & Purification: Follow steps 6-8 from Protocol 1.

Section 4: Method Selection Guide

Choosing the right method from the start can save significant time and resources. The following table summarizes the key characteristics of common reduction methods.

MethodReagent(s)StrengthPrimary Amine SelectivityC-F Bond CompatibilityKey AdvantagesKey Disadvantages
Borane Reduction BH₃·SMe₂ or BH₃·THFStrongExcellentExcellentHigh chemoselectivity, reliablePungent odor (SMe₂), requires anhydrous conditions
Complex Hydride LiAlH₄Very StrongExcellentExcellentVery fast and powerfulPoor functional group tolerance, pyrophoric, requires strict anhydrous conditions
Activated Borohydride NaBH₄ / Lewis Acid (e.g., BF₃)ModerateGoodExcellentMilder than LiAlH₄, cost-effectiveCan be sluggish, requires additive
Catalytic Hydrogenation H₂ / Raney NiStrongModeratePoor-FairScalable, cost-effectiveHigh risk of defluorination , secondary amine formation, requires pressure equipment
Catalytic Hydrogenation H₂ / Pd/CStrongModerateVery PoorWidely availableExtreme risk of defluorination , not recommended for these substrates
Transfer Hydrogenation Formate / CatalystModerateGoodFair-GoodAvoids H₂ gas, saferCatalyst screening may be needed, can still cause defluorination
Decision-Making Workflow

Use the following logic diagram to guide your choice of a reduction method.

G start Start: Reduce Fluorinated Aromatic Nitrile check_defluorination Is hydrodefluorination a critical concern? start->check_defluorination check_secondary_amine Is secondary amine formation a major issue? check_defluorination->check_secondary_amine No avoid_pd AVOID Pd/C. Consider mild transfer hydrogenation or other catalysts (Ru, Rh). check_defluorination->avoid_pd Yes check_functional_groups Does the molecule have many sensitive functional groups (esters, nitro groups)? use_lah Use LiAlH4 (with caution) check_functional_groups->use_lah No use_borane_selective Borane reduction is the most reliable choice. check_functional_groups->use_borane_selective Yes check_secondary_amine->check_functional_groups No use_borane Use Borane (BH3·SMe2) or Diisopropylaminoborane check_secondary_amine->use_borane Yes use_h2_nh3 Use Catalytic Hydrogenation (e.g., Raney Ni) WITH added NH3.

Caption: Workflow for selecting a nitrile reduction method.

References
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970. [Link]

  • Prakash, G. K. S., Mathew, T., & Olah, G. A. (2011). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. NIH Public Access, Author Manuscript. Published in final edited form as: Journal of Fluorine Chemistry, 132(9), 604–608. [Link]

  • Beller, M., & Jagadeesh, R. V. (2018). Catalytic Reduction of Nitriles. In Science of Synthesis: Reductions. Georg Thieme Verlag.
  • Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Pearson Education. (2024, September 3). Review of Nitriles Explained. Retrieved from [Link]

  • Blankespoor, R. L., & DeWuske, K. G. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Blankespoor, R. L., & DeWuske, K. G. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • Wang, J., et al. (2006). Reduction of Nitriles with Combined Reducing Agent——Sodium Borohydride/Iron Salts. Chemical Journal of Chinese Universities, 27(1), 86-88.
  • Flores-Gaspar, A., et al. (2020). Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. ACS Omega, 5(29), 18457–18465. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • San-Miguel, V., et al. (2021). A Mild and Efficient Method for the Reduction of Nitriles. ResearchGate. Retrieved from [Link]

  • Westcott, F., et al. (2021). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Beilstein Journal of Organic Chemistry, 17, 2236–2242. [Link]

  • Rueping, M., & Antonchick, A. P. (2010). Benzothiazoline: Versatile Hydrogen Donor for Organocatalytic Transfer Hydrogenation. Accounts of Chemical Research, 43(1), 133–143. [Link]

  • Li, H., et al. (2021). Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. Reaction Chemistry & Engineering, 6(10), 1826-1835. [Link]

  • Dempsey, S. D., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8, 1559-1564. [Link]

  • ResearchGate. (n.d.). Different chemo- and regioselectivity in the reactions of fluorinated.... Retrieved from [Link]

  • Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO₂F₂). Beilstein Journal of Organic Chemistry, 19, 68-76. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of nitriles. Retrieved from [Link]

  • Acosta-Jiménez, A., et al. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics, 42(15), 1873–1884. [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Reduction of nitriles. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective reduction of conjugated double bonds with nitrile groups.... Retrieved from [Link]

  • ResearchGate. (n.d.). Reduction of activated aromatic nitriles with ammonia borane. Retrieved from [Link]

  • Le, T., et al. (2021). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry, 19(23), 5142-5146. [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Gieshoff, T., et al. (2022). Electrochemical Homo- and Cross-Annulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyridines. ChemRxiv. [Link]

  • Pharmaceutical Technology. (2013, August 1). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

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Stability of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

A Guide for Synthetic Chemistry Professionals on Stability and Handling under Basic Conditions

Welcome to the technical support center for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals who utilize this key intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability and reactivity of this compound, focusing specifically on challenges encountered when using basic reagents. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses the most common questions regarding the behavior of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile in the presence of bases.

Q1: What are the primary reactivity sites on 2-(4-Bromo-2,5-difluorophenyl)acetonitrile when exposed to a base?

A1: The molecule has two primary sites of reactivity under basic conditions. The most significant is the methylene bridge (-CH₂-), situated between the aromatic ring and the nitrile group. The protons on this carbon are acidic (benzylic protons) and can be readily abstracted by a sufficiently strong base to form a resonance-stabilized carbanion. This is the intended reactive pathway for C-C bond-forming reactions like alkylations.[1][2] The second site is the nitrile group (-C≡N) itself, which is susceptible to nucleophilic attack, most commonly leading to hydrolysis to a carboxylic acid, especially in the presence of aqueous bases like NaOH or LiOH.[3]

Q2: How stable is the nitrile functional group to basic conditions? Am I at risk of unintentional hydrolysis?

A2: The nitrile group is moderately stable but can be hydrolyzed to the corresponding carboxylic acid, 2-(4-Bromo-2,5-difluorophenyl)acetic acid, under basic conditions.[4] The rate of this hydrolysis is highly dependent on several factors:

  • Base Strength & Nucleophilicity: Strong, nucleophilic bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in the presence of water will readily promote hydrolysis, often requiring heat to go to completion.[3]

  • Temperature: Higher temperatures significantly accelerate the rate of nitrile hydrolysis.

  • Solvent: The presence of water is critical for hydrolysis. Using anhydrous conditions and non-nucleophilic bases (e.g., sodium hydride (NaH), lithium diisopropylamide (LDA)) will minimize or prevent this side reaction.

Q3: Should I be concerned about the stability of the Carbon-Fluorine (C-F) or Carbon-Bromine (C-Br) bonds on the aromatic ring?

A3: For most common laboratory basic conditions, the halogen substituents are robust.

  • C-F Bonds: The carbon-fluorine bond is exceptionally strong and one of the most stable in organic chemistry.[5][6] Cleavage of this bond via nucleophilic aromatic substitution (SNAr) is difficult and requires very harsh conditions or specific enzymatic pathways not typically encountered in standard synthesis.[7][8]

  • C-Br Bond: The carbon-bromine bond is also relatively stable. While SNAr is more feasible than with fluorine, the electronic arrangement of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile does not strongly activate the bromine atom for substitution. Therefore, degradation via cleavage of the C-Br bond is not a primary concern with common bases used for deprotonation or mild hydrolysis.

Part 2: Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving common problems encountered during reactions.

Issue Observed Potential Cause(s) Recommended Solution(s) & Rationale
Low or No Yield in Alkylation/Condensation Reaction 1. Incomplete Deprotonation: The base used is not strong enough to fully deprotonate the benzylic carbon. 2. Presence of Protic Impurities: Trace water or alcohol in the solvent or on glassware is quenching the carbanion intermediate.1. Select a Stronger Base: Switch to a base with a higher pKaH (see table below). For example, if using KOtBu (pKaH ~19) fails, consider NaH (pKaH ~35) or LDA (pKaH ~36). This ensures the acid-base equilibrium favors the carbanion product.[9] 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use freshly distilled anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Significant Formation of an Acidic Byproduct 1. Nitrile Hydrolysis: The base or reaction conditions are promoting the conversion of the nitrile to a carboxylic acid.[3][10]1. Use a Non-Nucleophilic Base: Employ bulky, non-nucleophilic bases like LDA, KHMDS, or NaH. These bases are sterically hindered, making them excellent proton abstractors but poor nucleophiles, thus avoiding attack on the nitrile carbon. 2. Lower the Temperature: If using alkoxides or hydroxides is unavoidable, run the reaction at the lowest possible temperature to disfavor the hydrolysis pathway, which typically has a higher activation energy.
Complex Product Mixture by TLC/LCMS Analysis 1. Starting Material Degradation: The reaction conditions (e.g., high temperature, strong base) may be too harsh, causing decomposition. 2. Competing Side Reactions: A combination of hydrolysis, reactions with the solvent (e.g., acetonitrile can be reactive[11][12]), and/or degradation of the desired product may be occurring.1. Run a Stability Control: Set up a reaction with only the starting material, base, and solvent (no electrophile). Monitor over time at the reaction temperature to assess the stability of the starting material under the chosen conditions. 2. Re-evaluate Reaction Parameters: Systematically lower the temperature, reduce the reaction time, or screen different non-nucleophilic bases to find a cleaner reaction profile.
Data Presentation: Comparison of Common Bases

The choice of base is critical. This table provides a reference for selecting an appropriate base based on its strength (pKa of the conjugate acid, pKaH). A base can effectively deprotonate an acid if the base's pKaH is significantly higher than the acid's pKa.

BaseFormulapKaH (approx. in DMSO)TypeCommon Use
Sodium HydroxideNaOH17NucleophilicHydrolysis
Potassium tert-ButoxideKOtBu19Bulky, Moderately NucleophilicDeprotonation
Sodium HydrideNaH35Non-NucleophilicStrong Deprotonation
Lithium DiisopropylamideLDA36Bulky, Non-NucleophilicStrong Deprotonation

Part 3: Experimental Protocols & Visual Guides

To ensure reproducibility and success, we provide a standardized protocol for assessing stability and visual diagrams to clarify reaction pathways and troubleshooting logic.

Experimental Protocol: Assessing Stability to Basic Hydrolysis

This protocol allows you to quantify the stability of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile to a common aqueous base.

Objective: To determine the rate of hydrolysis of the nitrile to the corresponding carboxylic acid at room temperature and elevated temperature.

Materials:

  • 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

  • 1M Sodium Hydroxide (NaOH) solution

  • Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • TLC plates, LCMS vials

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 100 mg of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile in 5 mL of THF.

  • Base Addition: To each flask, add 2.5 mL of 1M NaOH solution.

  • Temperature Control: Place one flask on a stirrer at room temperature (25°C). Place the second flask in a pre-heated oil bath at 60°C.

  • Monitoring: At specific time points (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (~0.1 mL) from each reaction mixture.

  • Quenching & Extraction: Immediately quench the aliquot in a vial containing 0.5 mL of 1M HCl. Extract with 1 mL of ethyl acetate.

  • Analysis: Spot the organic layer on a TLC plate and analyze by LCMS to determine the ratio of starting material to the hydrolyzed carboxylic acid product.

Visualization: Key Reactivity Pathways

This diagram illustrates the two competing reaction pathways when 2-(4-Bromo-2,5-difluorophenyl)acetonitrile is treated with a base.

G cluster_start Starting Material cluster_reagent Reagent cluster_products Potential Products SM 2-(4-Bromo-2,5-difluorophenyl)acetonitrile Base Base (e.g., LDA, NaOH) Carbanion Desired Carbanion (For Alkylation) Base->Carbanion  Proton Abstraction (Anhydrous, Non-Nucleophilic Base) Acid Undesired Hydrolysis Product (Carboxylic Acid) Base->Acid  Nucleophilic Attack (Aqueous, Nucleophilic Base)

Caption: Competing pathways under basic conditions.

Visualization: Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing issues in reactions involving 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

G Start Reaction Issue Encountered (e.g., Low Yield) Check_SM Is Starting Material Consumed? Start->Check_SM Check_Byproduct Is Main Byproduct Acidic? Check_SM->Check_Byproduct Yes No_Reaction Problem: No Reaction Solution: Use Stronger Base, Increase Temperature Check_SM->No_Reaction No Hydrolysis Problem: Nitrile Hydrolysis Solution: Use Anhydrous Conditions, Non-Nucleophilic Base Check_Byproduct->Hydrolysis Yes Complex Problem: Complex Mixture Solution: Run Stability Control, Lower Temperature, Re-screen Conditions Check_Byproduct->Complex No

Caption: A decision tree for troubleshooting reactions.

References

  • Kiel, M., & Engesser, K. H. (2015). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Applied Microbiology and Biotechnology, 99(18), 7433–7464. [Link][7]

  • Vargas, C., et al. (2000). Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology, 66(12), 5245-5250. [Link][5]

  • Murphy, C. D. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied Microbiology and Biotechnology, 101(18), 6857-6866. [Link][6][8]

  • Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid. Retrieved February 17, 2026, from [3]

  • Roy, B. C., Ansari, I. A., & Ali, W. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Asian Journal of Organic Chemistry, 8(8), 1295-1299. [Link][1][2]

  • PubChem. (n.d.). 2-(4-Bromo-2,5-difluorophenyl)acetic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link][4]

  • Li, Y., et al. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules, 28(8), 3489. [Link][11]

  • Master Organic Chemistry. (2025). Reversible and Irreversible Acid-Base Reactions. Retrieved February 17, 2026, from [Link][9]

  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Acetonitrile Fact Sheet. Retrieved February 17, 2026, from [Link][12]

  • BYJU'S. (n.d.). Properties of Acetonitrile – C₂H₃N. Retrieved February 17, 2026, from [Link][10]

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Technical Support Center: Purification of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. As Senior Application Scientists, we understand that robust purification is critical for downstream applications and have designed this resource to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-(4-Bromo-2,5-difluorophenyl)acetonitrile sample?

The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves the cyanomethylation of a substituted bromodifluorobenzene. Potential impurities can include:

  • Unreacted Starting Materials: Residual 1,4-dibromo-2,5-difluorobenzene or the corresponding benzyl halide.

  • Side-Products: Hydrolysis of the nitrile group can lead to the formation of 2-(4-bromo-2,5-difluorophenyl)acetamide or 2-(4-bromo-2,5-difluorophenyl)acetic acid.[1] Over-reaction or side reactions with the cyanide source can also occur.

  • Reagent Residues: Excess cyanide salts or phase-transfer catalysts used in the reaction.

  • Solvent Residues: Residual solvents from the reaction or workup steps.[2]

Q2: My purified product appears as a persistent oil, but I expect a solid. What are the troubleshooting steps?

This phenomenon, known as "oiling out," is a common challenge during recrystallization.[3] It typically occurs when the melting point of the compound is depressed by impurities or is lower than the boiling point of the chosen solvent.

Troubleshooting Steps:

  • Solvent System Modification: Select a solvent or solvent mixture with a lower boiling point.

  • Induce Crystallization:

    • Seeding: Introduce a seed crystal from a previously successful batch.

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod to create nucleation sites.[4]

    • Lower Temperature: Cool the solution in an ice bath or refrigerate to decrease solubility further.[3][5]

  • Pre-purification: If significant impurities are suspected, a preliminary purification by column chromatography may be necessary to remove the components causing melting point depression.[3]

Q3: After purification by column chromatography, my TLC analysis still shows co-eluting impurities. What can I do?

Co-elution on Thin Layer Chromatography (TLC) suggests that the impurities have a similar polarity to your target compound in the chosen solvent system.

Optimization Strategies:

  • Solvent System Adjustment:

    • Fine-tune Polarity: Make small, incremental changes to the solvent ratio.

    • Alternative Solvents: Explore different solvent systems with varying selectivities. For example, if you are using a hexane/ethyl acetate system, consider trying a dichloromethane/methanol or a toluene/acetone system.

  • Change of Stationary Phase: If using silica gel, consider switching to a different stationary phase like alumina, which can offer different separation characteristics.

  • Acid-Base Extraction: If acidic or basic impurities are suspected, a liquid-liquid extraction with a dilute aqueous base (like sodium bicarbonate) or acid (like dilute hydrochloric acid) before chromatography can be effective.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery After Recrystallization - Excessive solvent was used, preventing supersaturation upon cooling.[3] - The compound has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required to dissolve the solid.[3] - Ensure the solution is thoroughly cooled before filtration.[5] - Pre-warm the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[6]
Colored Impurities Persist After Purification - The impurities may be highly colored byproducts that are not efficiently removed by the primary purification method.- Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization, then perform a hot filtration to remove the charcoal and adsorbed impurities.[3] - Chromatography: Column chromatography is often effective at removing colored impurities.[7]
Product Degradation During Purification - The compound may be sensitive to heat or prolonged exposure to acidic or basic conditions. - The presence of reactive impurities can catalyze degradation.[2]- Temperature Control: Use lower temperatures for solvent removal (rotary evaporation) and during chromatography if possible. - Neutral Conditions: Ensure that the workup and purification steps are performed under neutral pH conditions unless an acid-base extraction is intentionally employed.
Emulsion Formation During Aqueous Workup - The organic and aqueous layers have similar densities, or surfactants are present.- Add Brine: Add a saturated sodium chloride solution to the aqueous layer to increase its ionic strength and density, which can help break the emulsion.[8]

Experimental Protocols

Protocol 1: Recrystallization

This protocol outlines a general procedure for the recrystallization of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. The choice of solvent is critical and should be determined empirically. A good solvent will dissolve the compound when hot but not when cold.[4]

Step-by-Step Methodology:

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures) to identify a suitable system.

  • Dissolution: In a flask, add the minimum volume of the chosen hot solvent to the crude material until it is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat briefly.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[6]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5][9]

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[5]

  • Drying: Dry the purified crystals under vacuum.

Diagram of Recrystallization Workflow

G cluster_0 Recrystallization Process Crude Product Crude Product Dissolve in\nmin. hot solvent Dissolve in min. hot solvent Crude Product->Dissolve in\nmin. hot solvent Hot Filtration\n(remove insolubles) Hot Filtration (remove insolubles) Dissolve in\nmin. hot solvent->Hot Filtration\n(remove insolubles) Slow Cooling\n(crystallization) Slow Cooling (crystallization) Hot Filtration\n(remove insolubles)->Slow Cooling\n(crystallization) Vacuum Filtration\n(isolate crystals) Vacuum Filtration (isolate crystals) Slow Cooling\n(crystallization)->Vacuum Filtration\n(isolate crystals) Wash with\ncold solvent Wash with cold solvent Vacuum Filtration\n(isolate crystals)->Wash with\ncold solvent Dry under\nvacuum Dry under vacuum Wash with\ncold solvent->Dry under\nvacuum Pure Crystals Pure Crystals Dry under\nvacuum->Pure Crystals

Caption: A typical workflow for the purification of a solid organic compound via recrystallization.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile using silica gel column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase (eluent) using TLC. A good solvent system will give the desired product an Rf value of approximately 0.3.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Pass the eluent through the column, collecting fractions in test tubes.[7]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[3]

Diagram of Chromatographic Separation

G cluster_1 Column Chromatography column Column Top Crude Sample Silica Gel Column Bottom impurities More Polar Impurities (elute later) column:bottom->impurities product Product (elutes) column:bottom->product eluent Eluent Flow eluent->column:top fractions Collected Fractions impurities->fractions product->fractions

Caption: Separation of compounds based on polarity during column chromatography.

Data Presentation

Purification Method Typical Purity Achieved Expected Yield Range Advantages Disadvantages
Recrystallization >98%60-90%Scalable, cost-effective, can yield highly pure crystalline material.Not effective for all compounds, potential for low recovery if conditions are not optimized.[10]
Column Chromatography >99%50-85%Highly effective for separating compounds with different polarities, applicable to a wide range of compounds.[11]Can be time-consuming and solvent-intensive, may not be cost-effective for large-scale purification.[7]

References

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Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of pharmaceutical and materials science research, the unambiguous structural confirmation of novel chemical entities is a foundational requirement for advancing a project. Intermediates in complex syntheses, such as 2-(4-Bromo-2,5-difluorophenyl)acetonitrile, demand rigorous analytical scrutiny to ensure purity, identity, and stability. This guide provides an in-depth comparison of key analytical techniques for the characterization of this molecule, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by orthogonal methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The logic underpinning this multi-technique approach is one of corroboration and validation. While one technique may provide evidence for a certain structural feature, it is the confluence of data from independent, or orthogonal, methods that builds an unassailable case for the compound's identity. This guide is structured to not only present the expected data but to explain the causality behind the spectroscopic signatures, empowering researchers to interpret their own experimental results with confidence.

Section 1: Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid, non-destructive technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching, bending). This absorption pattern creates a unique spectral "fingerprint," revealing the functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) has become a dominant method for solid sample analysis due to its minimal sample preparation requirements.[1][2]

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This accounts for atmospheric H₂O and CO₂ as well as any intrinsic signals from the instrument.

  • Sample Application: Place a small amount (a few milligrams) of the solid 2-(4-Bromo-2,5-difluorophenyl)acetonitrile powder directly onto the ATR crystal.[3][4]

  • Apply Pressure: Use the pressure arm to apply firm, even pressure to the sample, ensuring good contact between the powder and the crystal surface.[4]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.[4]

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. If necessary, an ATR correction algorithm can be applied to make the spectrum appear more like a traditional transmission spectrum.[1]

Molecular Structure and Anticipated FTIR Spectrum

The structure of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile contains several key functional groups that will give rise to characteristic absorption peaks.

Caption: Chemical structure of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

Table of Predicted Characteristic FTIR Peaks

The following table outlines the expected absorption peaks. The presence of multiple electronegative halogens and the nitrile group on the aromatic ring will influence the exact peak positions.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale and Comments
~3050-3100Aromatic C-H StretchWeak-MediumVibrations of the C-H bonds on the phenyl ring. Typically appear just above 3000 cm⁻¹.
~2930-2970Aliphatic C-H StretchWeak-MediumAsymmetric and symmetric stretching of the methylene (-CH₂-) group in the acetonitrile moiety.
~2230-2250 Nitrile C≡N Stretch Strong, Sharp This is a highly characteristic and diagnostic peak. Its position is slightly lower than saturated nitriles (2240-2260 cm⁻¹) due to weak electronic effects from the phenyl ring. The electron-withdrawing halogens may shift this to a slightly higher frequency within this range.
~1580-1610Aromatic C=C StretchMediumSkeletal vibrations of the benzene ring. Often appears as a pair of bands.
~1470-1500Aromatic C=C StretchMedium-StrongAnother key skeletal vibration of the benzene ring.
~1200-1350Aryl C-F StretchStrongC-F stretching vibrations are typically very strong and appear in this region. The presence of two C-F bonds may result in multiple strong bands.
~800-900C-H Out-of-Plane BendStrongThe position of this band is highly diagnostic of the aromatic substitution pattern. For a 1,2,4,5-tetrasubstituted ring, a strong band is expected in this region.
~500-600Aryl C-Br StretchMediumThe C-Br stretch is a low-energy vibration and will appear in the far-infrared or low-wavenumber fingerprint region.

Section 2: Comparative Analysis with Orthogonal Methods

While FTIR is excellent for identifying functional groups, it provides limited information about the connectivity and overall architecture of the molecule. To achieve unambiguous structural confirmation, we must employ techniques that probe the molecule in fundamentally different ways.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in a molecule, revealing atom connectivity through spin-spin coupling.

  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[5]

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into the NMR tube to ensure magnetic field homogeneity.

  • Data Acquisition: Place the tube in the NMR spectrometer and acquire the spectrum. Shimming is performed to optimize the magnetic field, and parameters like acquisition time and relaxation delay are set.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
¹H ~7.5-7.8Triplet (t)1HThe single aromatic proton (H-3) is coupled to the two adjacent fluorine atoms.
¹H ~4.0-4.2Singlet (s)2HThe methylene protons (-CH₂) are adjacent to the electron-withdrawing phenyl ring and nitrile group. They are not coupled to any neighboring protons.
¹³C ~160-165 (d, ¹JCF)Doublet-Carbon C-2 and C-5 bonded to fluorine will show a large one-bond coupling constant.
¹³C ~115-125 (d, ²JCF)Doublet-Carbon C-4 bonded to bromine will show smaller two-bond coupling to the adjacent fluorine (C-5).
¹³C ~110-120Singlet-The nitrile carbon (-C≡N) is a quaternary carbon and appears as a sharp singlet.[6]
¹³C ~110-115 (t, ²JCF)Triplet-Aromatic carbon C-3 will show coupling to two fluorine atoms.
¹³C ~20-25Singlet-The aliphatic methylene carbon (-CH₂-).

Causality: The powerful electron-withdrawing effects of the fluorine atoms deshield the adjacent carbons and protons, shifting their signals downfield. The multiplicity (splitting pattern) arises from through-bond coupling to neighboring fluorine nuclei, providing definitive proof of the substitution pattern that FTIR cannot offer.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.

  • Sample Preparation: Prepare a dilute solution (e.g., <1 mM) of the sample in a volatile solvent like methanol or acetonitrile.[7] A trace of formic acid can be added to aid protonation for positive ion mode.[8]

  • Infusion: The solution is infused into the ESI source at a constant flow rate via a syringe pump.[7]

  • Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets. As the solvent evaporates, gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺) are formed.[9][10][11]

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight) where their m/z ratios are measured.

  • Molecular Weight: The molecular formula is C₈H₄BrF₂N. The monoisotopic mass is approximately 230.95 Da.

  • Isotopic Pattern: A key feature will be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio.[12][13] This will result in two prominent molecular ion peaks of almost equal intensity, separated by 2 m/z units.

    • [M+H]⁺: A peak at m/z ≈ 231.96 (containing ⁷⁹Br).

    • [M+2+H]⁺: A peak of nearly equal intensity at m/z ≈ 233.96 (containing ⁸¹Br).

  • Fragmentation: Energetically unstable molecular ions can break into smaller, characteristic pieces.[14]

    • Loss of Br•: A significant fragment corresponding to the loss of the bromine radical (m/z ≈ 152).

    • Loss of •CH₂CN: Fragmentation of the side chain could lead to a bromodifluorophenyl cation (m/z ≈ 191/193).

Section 3: Integrated Analytical Workflow and Data Corroboration

No single technique provides the complete picture. The strength of a structural elucidation argument lies in the synergy of the data.

Caption: Integrated workflow for unambiguous structural confirmation.

This workflow demonstrates a self-validating system. The FTIR confirms the presence of the required building blocks (functional groups). The MS confirms that these blocks add up to the correct total mass and elemental formula. Finally, the NMR acts as the ultimate arbiter, confirming that the blocks are connected in the correct sequence and orientation.

Conclusion

The characterization of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile serves as an excellent case study for the principles of modern analytical chemistry. While FTIR provides a rapid and invaluable screen for the key functional moieties—most notably the sharp nitrile stretch around 2230-2250 cm⁻¹ and strong C-F stretches—it is insufficient for complete structural proof. The definitive assignment requires the corroborating evidence of orthogonal techniques. Mass spectrometry validates the molecular weight and confirms the presence of bromine through its distinct isotopic pattern. NMR spectroscopy provides the final, detailed blueprint of the molecule, confirming the precise arrangement of atoms and substituents on the aromatic ring. By integrating these techniques, researchers can ensure the scientific integrity of their work and build a robust foundation for subsequent research and development.

References

  • University of Rochester. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved from [Link]

  • Ho, C. S., Lam, C. W., Chan, M. H., Cheung, R. C., Law, L. K., Lit, L. C., ... & Tai, H. L. (2003). Electrospray ionisation mass spectrometry: principles and clinical applications. The Clinical Biochemist Reviews, 24(1), 3. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Le, J. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved from [Link]

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  • Abraham, R. J., Greatbanks, D., & Wileman, D. F. (1972). The Nuclear Magnetic Resonance Spectra of Fluoroaromatics. Part V. The 13C Spectra of Some Fluorobenzenes and Fluorobenzofurans. Journal of the Chemical Society, Perkin Transactions 2, (11), 1748-1752. Retrieved from [Link]

  • Emsley, J. W., & Lindon, J. C. (1971). Anisotropies of the 19F Chemical Shifts in Fluorobenzene Compounds from NMR in Liquid Crystals. Molecular Physics, 21(2), 281-294. Retrieved from [Link]

  • Cross, G. G., & Wallace, R. (1969). Nuclear magnetic resonance spectra of ortho-, meta-, and para-difluorobenzenes in a nematic liquid crystal solvent. Canadian Journal of Chemistry, 47(7), 1057-1064. Retrieved from [Link]

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  • Longdom Publishing. (2023). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • Loemker, J. E., Read Jr, J. M., & Goldstein, J. H. (1968). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 90(13), 3502-3506. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]

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  • Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Retrieved from [Link]

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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile, a compound of interest in medicinal chemistry. By comparing its expected fragmentation with that of analogous structures, we aim to provide a robust framework for its identification and characterization.

The Molecular Blueprint: Understanding Fragmentation Drivers

The fragmentation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile under EI-MS is governed by the interplay of its structural features: the brominated and difluorinated phenyl ring, and the acetonitrile side chain. The stability of the aromatic system, the presence of electronegative halogens, and the nature of the benzylic carbon-carbon bond are all critical determinants of the resulting mass spectrum.[1]

A key characteristic to anticipate is the isotopic signature of bromine. Due to the nearly equal natural abundance of its two stable isotopes, 79Br and 81Br, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[2] This provides a clear diagnostic marker for bromine-containing ions.

Predicted Fragmentation Pathway of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

The molecular weight of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile (C₈H₄BrF₂N) is approximately 231.95 g/mol . Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙), which will then undergo a series of fragmentation events.

Workflow for Predicting Fragmentation

Fragmentation_Prediction cluster_mol Analyte Molecule cluster_ms Mass Spectrometry Process cluster_fragments Predicted Key Fragments Molecule 2-(4-Bromo-2,5-difluorophenyl)acetonitrile Ionization Electron Ionization (EI) Molecule->Ionization MolecularIon Molecular Ion (M⁺˙) m/z 232/234 Ionization->MolecularIon Fragmentation Fragmentation MolecularIon->Fragmentation Detection Detection MolecularIon->Detection F3 [C₇H₂F₂N]⁺˙ m/z 151 MolecularIon->F3 Loss of Br• and H• F1 [M-Br]⁺ m/z 153 Fragmentation->F1 Loss of •Br F2 [M-CH₂CN]⁺ m/z 191/193 Fragmentation->F2 α-cleavage F1->Detection F2->Detection F4 [C₆H₂BrF₂]⁺ m/z 191/193 F2->F4 Rearrangement F3->Detection F4->Detection

Caption: Predicted Electron Ionization Mass Spectrometry (EI-MS) workflow for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

Table 1: Predicted Major Fragment Ions for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

m/z (Predicted)Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
232/234[C₈H₄BrF₂N]⁺˙ModerateMolecular Ion (M⁺˙) peak, showing the characteristic M/M+2 isotope pattern for bromine. Aromatic systems tend to produce relatively stable molecular ions.
191/193[C₇H₂BrF₂]⁺Highα-cleavage with the loss of a cyanomethyl radical (•CH₂CN). This is a common fragmentation for compounds with a benzylic C-C bond, leading to a stable benzylic-type cation.[1]
153[C₈H₄F₂N]⁺ModerateLoss of a bromine radical (•Br) from the molecular ion. The stability of the resulting phenylacetonitrile cation is enhanced by the presence of the aromatic ring.
151[C₇H₂F₂N]⁺˙ModerateThis fragment could arise from the loss of a bromine radical followed by the loss of two hydrogen atoms, or a more complex rearrangement.
126[C₇H₂F₂]⁺LowLoss of HCN from the [C₈H₄F₂N]⁺ ion (m/z 153).

Comparative Analysis with Structurally Related Compounds

To build confidence in these predictions, it is instructive to compare the expected fragmentation of our target molecule with experimentally determined patterns of similar compounds.

  • Bromo- and Fluoroaromatic Compounds: Studies on polybrominated diphenyl ethers and other halogenated aromatic compounds have shown that the primary fragmentation pathways often involve the loss of halogen atoms.[3] The relative ease of halogen loss (I > Br > Cl > F) suggests that the cleavage of the C-Br bond will be a significant event in the fragmentation of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. The C-F bonds are much stronger and less likely to cleave.

  • Benzyl Compounds: Aromatic compounds with alkyl substituents frequently undergo cleavage at the benzylic position to form a stable benzyl cation. In the case of our molecule, this would correspond to the loss of the •CH₂CN radical to form the [C₇H₂BrF₂]⁺ ion at m/z 191/193. The high stability of this cation would likely make this a prominent peak, potentially the base peak.[1][2]

  • Acetonitrile Derivatives: The acetonitrile moiety itself can influence fragmentation. While the loss of the entire side chain is a primary pathway, fragmentation within the side chain can also occur, though it is generally less favored than benzylic cleavage.

Experimental Protocol: GC-MS Analysis

For the practical analysis of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique. The following is a recommended starting protocol.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data Data Analysis Prep Dissolve sample in a suitable solvent (e.g., Acetonitrile, Ethyl Acetate) Injection Inject into GC Prep->Injection Separation Separation on a capillary column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalyzer Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalyzer Detection Detector MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition SpectrumAnalysis Mass Spectrum Analysis and Fragmentation Pattern Identification DataAcquisition->SpectrumAnalysis

Caption: A typical workflow for the analysis of a small molecule using Gas Chromatography-Mass Spectrometry (GC-MS).

Step-by-Step GC-MS Methodology

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile.

    • Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or ethyl acetate to create a 1 mg/mL stock solution. While acetonitrile is a polar solvent and can present challenges in GC, modern injection techniques can mitigate these issues.[4][5]

    • Perform serial dilutions to obtain a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

  • Gas Chromatography Conditions:

    • Injector: Split/splitless injector, operated in splitless mode for maximum sensitivity.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the solvent peak (typically 3-5 minutes, depending on the solvent and GC conditions).

  • Data Analysis:

    • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

    • Extract the mass spectrum at the apex of the analyte peak.

    • Identify the molecular ion peak and its characteristic bromine isotope pattern.

    • Analyze the major fragment ions and compare them to the predicted fragmentation pattern.

Conclusion

References

  • Benchchem. Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
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  • ResearchGate. The CI(acetonitrile)/MS/MS spectrum shows the fragmentation of m/z 476... Available from: [Link]

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A Comparative Guide to the Analytical Quantification of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(4-Bromo-2,5-difluorophenyl)acetonitrile, a halogenated aromatic compound of interest in synthetic chemistry and pharmaceutical development. The primary focus is on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, with a detailed exploration of its retention characteristics. This is compared against alternative techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), to provide a holistic view for method selection and development.

Introduction to the Analyte and Analytical Challenges

2-(4-Bromo-2,5-difluorophenyl)acetonitrile is a substituted phenylacetonitrile derivative. Its structure, featuring a bromine and two fluorine atoms on the phenyl ring, imparts specific physicochemical properties that influence its behavior in chromatographic systems. The presence of the halogen atoms and the aromatic ring suggests that interactions with specific stationary phases can be leveraged for effective separation. The nitrile group provides a chromophore suitable for UV detection. The primary analytical challenge lies in developing a selective, robust, and efficient method for its quantification, often in the presence of starting materials, intermediates, or degradation products.

Primary Analytical Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a cornerstone technique for the analysis of moderately polar to nonpolar small molecules, making it an ideal starting point for 2-(4-Bromo-2,5-difluorophenyl)acetonitrile. The choice of stationary phase is critical for achieving optimal retention and selectivity.

Rationale for Column Selection

While standard C18 columns are versatile, for halogenated aromatic compounds, a pentafluorophenyl (PFP) or a phenyl-hexyl stationary phase is often a superior choice.[1][2] These phases offer alternative selectivity compared to traditional alkyl phases.[3][4]

  • PFP Columns: These columns provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. The electron-rich fluorine atoms on the stationary phase can interact favorably with the halogenated analyte, leading to enhanced retention and unique selectivity for isomers and other closely related compounds.[1][4]

  • Phenyl Columns: These columns utilize π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[3] This can lead to increased retention for aromatic compounds compared to aliphatic compounds of similar hydrophobicity.

For this guide, we propose a method based on a PFP stationary phase to leverage the specific interactions with the fluorinated and brominated structure of the analyte.

Proposed HPLC Method and Expected Retention Time

Based on the physicochemical properties of the analyte and general principles of reversed-phase chromatography, a hypothetical but scientifically grounded HPLC method is proposed.

Table 1: Proposed RP-HPLC Method Parameters

ParameterValueRationale
Column PFP, 4.6 x 150 mm, 5 µmOffers unique selectivity for halogenated aromatic compounds.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent pH and improves peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC with good UV transparency.[5]
Gradient 60% B to 80% B over 10 minAn initial gradient to ensure elution of the compound with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Detection UV at 225 nmAromatic compounds typically exhibit strong absorbance in this region.
Expected RT ~6.5 min This is an estimated retention time based on the compound's structure and the proposed method. The moderate hydrophobicity conferred by the aromatic ring and halogens, combined with the specific interactions with the PFP phase, would likely result in retention within the middle of a standard gradient run.
Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Weigh Standard Dissolve Dissolve in Acetonitrile Standard->Dissolve Sample Weigh Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Filter->HPLC Inject Column PFP Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify Analyte Integrate->Quantify

Sources

A Comparative Guide to the Crystal Structures of Fluorinated Bromophenyl Acetonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. This guide delves into the crystallographic nuances of fluorinated bromophenyl acetonitriles, a class of compounds with significant potential in medicinal chemistry. By examining their solid-state structures, we can glean critical insights into how subtle changes in molecular architecture influence macroscopic properties, ultimately guiding the development of next-generation therapeutics and functional materials.

This guide will provide a comparative analysis of the crystal structure data for various isomers of fluorinated bromophenyl acetonitriles. We will explore the underlying principles of their synthesis and crystallization, dissect the key intermolecular interactions that govern their crystal packing, and offer detailed experimental protocols for reproducibility.

The "Why": Causality Behind Experimental Choices in Crystallography

The journey from a synthesized compound to a fully characterized crystal structure is paved with deliberate experimental choices. The ultimate goal is to obtain a single, high-quality crystal suitable for X-ray diffraction. For fluorinated bromophenyl acetonitriles, the choice of solvent and crystallization technique is paramount. These molecules often exhibit moderate polarity, making a solvent system that allows for slow cooling from a saturated solution an effective approach.[1][2] The slow cooling rate is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, minimizing defects and leading to larger, well-defined crystals.[1]

The rationale for pursuing single-crystal X-ray diffraction lies in its unparalleled ability to provide a precise three-dimensional map of the atomic arrangement within the crystal.[3][4] This information is not merely descriptive; it is predictive. It allows us to understand and anticipate how a molecule will interact with its neighbors, a factor that profoundly impacts its solubility, stability, and, in a pharmaceutical context, its bioavailability.

Comparative Crystallographic Analysis

While a comprehensive search of the Cambridge Structural Database (CSD) did not yield a large public dataset specifically for a wide range of fluorinated bromophenyl acetonitrile isomers, we can infer and compare their potential structural features based on known crystallographic principles and data from closely related compounds.[5][6][7][8] For the purpose of this guide, we will analyze hypothetical yet structurally plausible isomers to illustrate the key comparative points.

Table 1: Postulated Crystallographic Data for Isomeric Fluorinated Bromophenyl Acetonitriles

CompoundPutative Crystal SystemPostulated Space GroupKey Intermolecular Interactions
2-(4-bromo-2-fluorophenyl)acetonitrileMonoclinicP2₁/cC-H···N, C-H···F, Halogen Bonding (Br···N/F)
2-(3-bromo-4-fluorophenyl)acetonitrileOrthorhombicPca2₁C-H···N, C-H···F, Halogen Bonding (Br···N), π-π stacking
2-(5-bromo-2-fluorophenyl)acetonitrileMonoclinicC2/cC-H···N, C-H···F, Halogen Bonding (Br···F)

Note: This table is illustrative and based on common packing motifs for similar organic molecules. Actual crystallographic data would require experimental determination.

The positions of the fluorine and bromine substituents on the phenyl ring are critical determinants of the crystal packing.[9][10][11][12] These halogen atoms participate in a variety of non-covalent interactions that dictate the supramolecular architecture.

  • Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electronegative atoms like nitrogen (from the nitrile group) or even fluorine.[13][14][15][16] The directionality and strength of these bonds are highly dependent on the steric environment and the electronic effects of the fluorine substituent.[14] For instance, a fluorine atom ortho to the bromine may sterically hinder certain halogen bond formations.

  • Hydrogen Bonding: While not classic hydrogen bond donors, the C-H bonds of the phenyl ring and the methylene bridge can act as weak hydrogen bond donors, interacting with the nitrogen of the nitrile group and the fluorine atom.[17][18] These C-H···N and C-H···F interactions, though individually weak, can collectively contribute significantly to the overall lattice energy.

  • π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence and orientation of the electron-withdrawing fluorine and bromine atoms can modulate the quadrupole moment of the aromatic ring, influencing the geometry (e.g., parallel-displaced vs. T-shaped) and strength of these interactions.[12]

The interplay of these interactions is a delicate balance. A change in the substitution pattern can tip this balance, leading to different packing motifs and, consequently, different physical properties. For example, the shift of a fluorine atom from the 2- to the 4-position could dramatically alter the dominant intermolecular interactions, potentially switching from a halogen-bond-driven assembly to one dominated by π-π stacking.[9][10][11]

Experimental Protocols: A Self-Validating System

To ensure the integrity and reproducibility of crystallographic data, a meticulous and well-documented experimental workflow is essential.

A common route for the synthesis of phenylacetonitriles involves the cyanation of the corresponding benzyl bromide.[19] The synthesis of the precursor, a fluorinated bromobenzyl bromide, can be achieved through radical bromination of the corresponding fluorinated bromotoluene. The subsequent nucleophilic substitution with a cyanide source, such as sodium or potassium cyanide, yields the desired acetonitrile.[20][21]

Step-by-Step Synthesis Protocol:

  • Bromination: Dissolve the starting fluorinated bromotoluene in a suitable solvent (e.g., carbon tetrachloride). Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN). Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Cyanation: Dissolve the crude benzyl bromide in a polar aprotic solvent (e.g., acetone or acetonitrile). Add sodium cyanide and a phase-transfer catalyst (e.g., a quaternary ammonium salt) if necessary. Stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography on silica gel.

The key to successful crystallization is to find a solvent or solvent system in which the compound has moderate solubility at room temperature and is highly soluble at elevated temperatures.[1][22][23]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Test the solubility of a small amount of the purified compound in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and mixtures thereof).

  • Dissolution: In a clean vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated solution.[2][23]

  • Slow Cooling: Loosely cap the vial and allow it to cool slowly to room temperature. To promote even slower cooling, the vial can be placed in an insulated container.[1][23]

  • Crystal Growth: If crystals do not form, try scratching the inside of the vial with a glass rod or adding a seed crystal.

  • Isolation: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of cold solvent.

  • Drying: Allow the crystals to air-dry or dry under a gentle stream of inert gas.

The process of determining a crystal structure from a single crystal involves several key steps.[24][25][26]

Diagram of the Single-Crystal X-ray Diffraction Workflow:

workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A typical workflow for single-crystal X-ray structure determination.

Description of the Workflow:

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[25]

  • Data Collection: The crystal is placed in an X-ray diffractometer, and a beam of monochromatic X-rays is directed at it. The diffracted X-rays are recorded by a detector.[24][25]

  • Data Processing and Reduction: The raw diffraction data is processed to correct for experimental factors and to obtain a list of reflection intensities.

  • Structure Solution: The "phase problem" is solved to obtain an initial electron density map. For small molecules, direct methods are often successful.[25]

  • Structure Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The data is then typically deposited in a crystallographic database.[24]

The Impact of Fluorine on Molecular Properties

The introduction of fluorine can have profound effects on the physicochemical properties of a molecule.[21][27] Fluorine's high electronegativity can alter the acidity of nearby protons and influence the molecule's overall electronic distribution.[27] This can impact its metabolic stability and binding affinity to biological targets. Furthermore, the presence of fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes.[21]

Diagram of Key Intermolecular Interactions:

interactions cluster_mol1 Molecule A cluster_mol2 Molecule B Br1 Br N2 N≡C- Br1->N2 Halogen Bond F1 F F1->N2 Weak Interaction N1 N≡C- Aryl1 Aryl Ring Aryl2 Aryl Ring Aryl1->Aryl2 π-π Stacking Br2 Br F2 F

Caption: A schematic representation of potential intermolecular interactions.

Conclusion

The crystal structures of fluorinated bromophenyl acetonitriles are governed by a complex interplay of halogen bonds, hydrogen bonds, and π-π stacking interactions. The specific substitution pattern of the fluorine and bromine atoms on the phenyl ring dictates the dominant forces, leading to diverse packing arrangements. A thorough understanding of these structure-property relationships, gained through meticulous synthesis, crystallization, and single-crystal X-ray diffraction analysis, is crucial for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. This guide provides a foundational framework for researchers to approach the crystallographic study of this important class of compounds.

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